(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[4-(2-methoxy-2-oxoethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5,12-13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXOGMXYISAZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460470 | |
| Record name | (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454185-96-7 | |
| Record name | (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview for the synthesis of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. We will delve into the prevalent synthetic strategy, provide a detailed experimental protocol, explain the underlying reaction mechanisms, and outline essential safety and characterization procedures.
Introduction and Strategic Overview
This compound is a bifunctional molecule of significant interest. The phenylboronic acid moiety serves as a crucial coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern C-C bond formation.[1][2] The methoxy-2-oxoethyl (or methoxycarbonylmethyl) group provides a versatile chemical handle that can be hydrolyzed to the corresponding carboxylic acid, enabling further derivatization, such as amide bond formation for linking to other molecules of interest.
The most common and efficient strategy for synthesizing this compound involves a two-step process starting from a commercially available aryl halide. The key transformation is the palladium-catalyzed Miyaura borylation, which converts an aryl halide into an aryl boronate ester.[2][3][4] This is followed by the hydrolysis of the ester to yield the final boronic acid. This approach is favored due to its mild reaction conditions and high tolerance for various functional groups, including the ester moiety present in our target molecule.[4][5]
The overall synthetic workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
This protocol details the synthesis via the Miyaura borylation of methyl 2-(4-bromophenyl)acetate to its pinacol boronate ester, followed by hydrolysis.
Step 1: Synthesis of Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
The first step is a palladium-catalyzed cross-coupling reaction between the aryl bromide and bis(pinacolato)diboron (B₂pin₂).[3][4]
Reaction Scheme:
Caption: Miyaura borylation of methyl 2-(4-bromophenyl)acetate.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 2-(4-bromophenyl)acetate | 41841-16-1 | 229.07 | 10.0 | 2.29 g |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | 11.0 (1.1 eq) | 2.79 g |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 72287-26-4 | 731.74 | 0.3 (0.03 eq) | 219 mg |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 30.0 (3.0 eq) | 2.94 g |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | 50 mL |
Procedure:
-
To a dry 100 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add methyl 2-(4-bromophenyl)acetate (2.29 g, 10.0 mmol), bis(pinacolato)diboron (2.79 g, 11.0 mmol), PdCl₂(dppf) (219 mg, 0.3 mmol), and potassium acetate (2.94 g, 30.0 mmol).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pinacol boronate ester as a solid.
Step 2: Hydrolysis to this compound
The pinacol boronate ester is stable and can be easily isolated, but its hydrolysis to the boronic acid is often required for subsequent reactions.[1][6] Acid-catalyzed hydrolysis is a common method.[6][7]
Procedure:
-
Dissolve the purified pinacol boronate ester from Step 1 in a mixture of acetone (40 mL) and 1 M hydrochloric acid (20 mL).
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield this compound, typically as a white to off-white solid. The product can be further purified by recrystallization if necessary.
Mechanistic Insights: The Miyaura Borylation Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Miyaura borylation proceeds via a palladium-catalyzed cycle.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.
-
Transmetalation: This is the crucial C-B bond-forming step. The base (KOAc) is believed to play a key role, potentially forming an acetato-palladium complex which is more reactive towards transmetalation with the diboron reagent.[3][4] The high oxophilicity of boron is a significant driving force for this step.[3]
-
Reductive Elimination: The resulting palladium intermediate undergoes reductive elimination to release the aryl boronate ester product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle for the Miyaura borylation reaction.
The choice of a mild base like potassium acetate (KOAc) is critical. Stronger bases can promote a competing Suzuki coupling reaction between the newly formed boronate ester and the starting aryl halide, reducing the yield of the desired product.[3][4]
Product Characterization
Proper characterization is essential to confirm the identity and purity of the final product.
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to aromatic protons (typically two doublets in the 7-8 ppm region), a singlet for the benzylic CH₂ group (~3.7 ppm), a singlet for the methyl ester CH₃ group (~3.6 ppm), and a broad singlet for the B(OH)₂ protons.[8][9] |
| Mass Spec (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of C₉H₁₁BO₄ (194.0750 g/mol ).[10] |
| FTIR | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C=O stretching of the ester (~1730 cm⁻¹), and B-O stretching (~1350 cm⁻¹). |
Safety and Handling
All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Methyl 2-(4-bromophenyl)acetate: May cause skin, eye, and respiratory irritation.[11]
-
Bis(pinacolato)diboron: While not classified as hazardous under GHS, it can cause skin, eye, and respiratory irritation upon exposure.[12][13][14] Avoid dust formation and handle with care.[13][15] Store in a cool, dry place.[12]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Use only in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][14][15]
References
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. This compound | C9H11BO4 | CID 11264019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl 4-Bromophenylacetate|CAS 41841-16-1 [benchchem.com]
- 12. aksci.com [aksci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. capotchem.com [capotchem.com]
(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid chemical properties
An In-depth Technical Guide to (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
This guide provides an in-depth technical overview of this compound, a versatile bifunctional reagent crucial for researchers, medicinal chemists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights into its practical use.
Molecular Overview and Physicochemical Profile
This compound, also known by its synonym Methyl (4-boronophenyl)acetate, is an organoboron compound that features both a boronic acid moiety and a methyl ester. This unique combination makes it an invaluable building block, allowing for sequential or orthogonal chemical modifications. The boronic acid group serves as a linchpin for palladium-catalyzed cross-coupling reactions, while the ester group can be hydrolyzed or otherwise transformed, providing a secondary reactive handle.
Identifiers and Core Properties
A summary of the key identifiers and computed physicochemical properties for this compound is presented below. These data are foundational for its use in experimental design and regulatory documentation.
| Property | Value | Reference(s) |
| IUPAC Name | [4-(2-methoxy-2-oxoethyl)phenyl]boronic acid | [1] |
| Synonyms | Methyl (4-boronophenyl)acetate, (4-Methoxycarbonylmethyl)phenylboronic acid | [1] |
| CAS Number | 454185-96-7 | [1] |
| Molecular Formula | C₉H₁₁BO₄ | [1][2] |
| Molecular Weight | 193.99 g/mol | [1] |
| Physical Form | Solid (typically a white to off-white powder) | |
| Purity | Commercially available up to ≥97% | |
| InChIKey | CKXOGMXYISAZGN-UHFFFAOYSA-N | [1][3] |
| SMILES | B(C1=CC=C(C=C1)CC(=O)OC)(O)O | [1] |
| Computed Complexity | 187 | [1] |
Solubility and Stability Profile
Proper handling and storage are critical for maintaining the integrity of boronic acids. The Lewis acidic nature of the boron atom makes them susceptible to certain degradation pathways, such as protodeboronation or oxidative decomposition.
-
Solubility : While specific quantitative data is not widely published, based on analogous structures like 4-methoxyphenylboronic acid and 4-(methoxycarbonyl)phenylboronic acid, it is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4][5] It exhibits poor solubility in nonpolar solvents like hexanes and is generally poorly soluble in water at neutral pH.[6]
-
Storage : For long-term stability, the compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C). This precaution minimizes exposure to atmospheric moisture and oxygen, which can promote the formation of boroxines (anhydrides) or oxidative degradation, respectively.
Synthesis and Purification Workflows
The synthesis of this compound typically starts from a commercially available halogenated precursor, Methyl 2-(4-bromophenyl)acetate. The key transformation is the introduction of the boronic acid group, a process known as borylation.
Recommended Synthetic Protocol: Miyaura Borylation
The Miyaura borylation is a robust and widely used palladium-catalyzed method to synthesize boronate esters from organic halides.[7] The resulting pinacol boronate ester is a stable, crystalline intermediate that can be readily purified and subsequently hydrolyzed to the target boronic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
-
Reaction Setup : To an oven-dried Schlenk flask under an Argon atmosphere, add Methyl 2-(4-bromophenyl)acetate (1.0 eq), Bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Solvent Addition : Add anhydrous 1,4-dioxane via cannula.
-
Reaction Execution : Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup (Step 1) : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure.
-
Purification of Intermediate : The crude pinacol ester can often be purified by flash column chromatography on silica gel.
-
Hydrolysis (Step 2) : Dissolve the purified pinacol ester in a mixture of tetrahydrofuran (THF) and water. Add an oxidant like sodium periodate (NaIO₄) or an acid like HCl and stir vigorously at room temperature until the hydrolysis is complete (as monitored by TLC).
-
Final Workup : Extract the aqueous mixture with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the final product.
Purification Strategies: A Self-Validating System
The purity of the boronic acid is paramount for its successful application in cross-coupling reactions, as impurities can inhibit or poison the catalyst. Several methods can be employed for purification.
-
Recrystallization : For moderately polar boronic acids, recrystallization from a suitable solvent system (e.g., water, ethyl acetate/hexanes) can be highly effective.[8]
-
Acid-Base Extraction : This robust technique exploits the acidic nature of the boronic acid.[9][10] The crude material is dissolved in an organic solvent (e.g., diethyl ether) and washed with a basic aqueous solution (e.g., 1M NaOH). The boronic acid is converted to its water-soluble boronate salt, partitioning into the aqueous layer while non-acidic impurities remain in the organic phase. The aqueous layer is then separated, acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which is subsequently filtered or extracted.[9]
-
Specialized Chromatography : Standard silica gel chromatography can sometimes lead to decomposition. A modified approach involves using silica gel that has been pre-treated with boric acid, which suppresses the Lewis basicity of the silica surface and prevents over-adsorption and degradation of the product.[11]
Chemical Reactivity and Mechanistic Insights
The utility of this reagent is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.
The Suzuki-Miyaura Coupling Mechanism
The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Key Steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (Ar-X). The reactivity order is typically I > Br > OTf >> Cl.[12]
-
Transmetalation : This is the rate-determining step for many systems. The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid by forming a more nucleophilic "ate" complex, [Ar'-B(OH)₃]⁻. This complex then transfers its organic group (Ar') to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the product (Ar-Ar') and regenerating the Pd(0) catalyst.
Influence of the Methoxy-2-oxoethyl Substituent
The -CH₂COOCH₃ group at the para position is electronically neutral to weakly electron-withdrawing. In Suzuki couplings, arylboronic acids with electron-withdrawing groups can sometimes exhibit faster transmetalation rates.[13] However, the primary influence of this substituent is not its electronic effect on the coupling reaction, but its role as a synthetic handle for subsequent transformations in a multi-step synthesis.
Spectroscopic Characterization
While a publicly available, experimentally verified spectrum for this specific compound is elusive, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. This is a critical skill for the practicing scientist to confirm product identity.
| Parameter | Expected Chemical Shift (δ, ppm) / Appearance | Rationale / Comparison |
| ¹H NMR | ||
| Ar-H | 7.20 - 7.90 (two doublets, AA'BB' system) | Aromatic protons on a 1,4-disubstituted benzene ring. Protons ortho to the boronic acid are typically downfield. Compare to phenylboronic acid (7.3-8.0 ppm).[14] |
| -CH₂ - | ~3.70 (singlet) | Methylene protons adjacent to an aromatic ring and a carbonyl group. |
| -OCH₃ | ~3.60 (singlet) | Methyl ester protons. |
| -B(OH )₂ | 8.0 - 8.5 (broad singlet), exchangeable with D₂O | Acidic protons of the boronic acid group. Often broad and can be difficult to observe. |
| ¹³C NMR | ||
| C =O | 170 - 175 | Carbonyl carbon of the methyl ester. |
| Ar-C -B | 135 - 140 (ipso-carbon) | The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation. |
| Ar-C | 128 - 135 | Aromatic carbons. |
| -C H₂- | ~40 | Methylene carbon. |
| -OC H₃ | ~52 | Methyl ester carbon. |
| ¹¹B NMR | ||
| -B (OH)₂ | 28 - 33 (broad peak) | Typical range for trigonal planar arylboronic acids. Compare to 4-methoxyphenylboronic acid (~30 ppm).[15] |
Applications in Research and Development
This reagent is a quintessential building block in programs targeting the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[16][17]
Core Utility in Medicinal Chemistry
The molecule serves as a precursor to introduce the 4-(carboxymethyl)phenyl or related moieties into a target scaffold. This structural motif is present in numerous biologically active compounds.
Workflow Example: Synthesis of a Biaryl Phenylacetic Acid Derivative This workflow illustrates how the title compound can be used to synthesize a complex molecule, which could be an active pharmaceutical ingredient (API) or a key intermediate.
-
Suzuki Coupling : this compound is coupled with a suitable aryl or heteroaryl halide (e.g., a brominated pyridine core) under standard Suzuki conditions.
-
Ester Hydrolysis : The resulting biaryl methyl ester is then saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water.
-
Acidification : Acidification of the reaction mixture yields the final carboxylic acid product, which is often the desired pharmacologically active species.
This three-step sequence provides a highly efficient and modular route to a diverse library of compounds for structure-activity relationship (SAR) studies.
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be strictly followed.
-
Hazard Identification : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The GHS pictogram is GHS07 (Exclamation Mark).
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid formation of dust and aerosols.
-
First Aid : In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.
Conclusion
This compound is more than just a catalog chemical; it is a strategic tool for molecular construction. Its bifunctional nature—a robust coupling handle via the boronic acid and a modifiable synthetic tether via the methyl ester—provides chemists with significant synthetic flexibility. Understanding the principles behind its synthesis, purification, and reactivity, as outlined in this guide, empowers researchers to leverage its full potential in the rapid and efficient development of novel chemical entities.
References
- 1. This compound | C9H11BO4 | CID 11264019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:454185-96-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 454185-96-7 [sigmaaldrich.com]
- 4. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 5. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID | 99768-12-4 [chemicalbook.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. Borylation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 15. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid (CAS Number: 454185-96-7). It delves into the compound's chemical properties, synthesis, applications, and handling, with a focus on its pivotal role in modern synthetic chemistry, particularly in the realm of medicinal chemistry and materials science.
Introduction: A Versatile Building Block
This compound, also known as Methyl (4-boronophenyl)acetate, is a bifunctional organic compound that has gained significant traction as a versatile building block in organic synthesis.[1][2] Its structure incorporates a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and a methyl acetate group, which can be further functionalized or can influence the electronic properties of the molecule.
The boronic acid functional group is a key player in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4] This reaction's tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acids have made it a favored tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[3][5] The presence of the methoxycarbonylmethyl substituent on the phenyl ring of this particular boronic acid provides a synthetic handle for further molecular elaboration, making it a valuable intermediate in multi-step synthetic sequences.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 454185-96-7 | [1][2][6] |
| Molecular Formula | C₉H₁₁BO₄ | [1][2][7] |
| Molecular Weight | 193.99 g/mol | [1] |
| IUPAC Name | [4-(2-methoxy-2-oxoethyl)phenyl]boronic acid | [1] |
| Synonyms | Methyl (4-boronophenyl)acetate, (4-Methoxycarbonylmethyl)phenylboronic acid | [1][7] |
| Physical Form | Solid | |
| Purity | Typically >95-98% | [2][6] |
| Storage | Inert atmosphere, 2-8°C |
Analytical Characterization
The structural integrity and purity of this compound are typically confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the 7-8 ppm region), the methylene protons of the acetate group (around 3.6 ppm), and the methyl protons of the ester (around 3.7 ppm). The boronic acid protons are often broad and may exchange with solvent.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon.
-
¹¹B NMR: Boron NMR is a valuable tool for characterizing boronic acids, with the chemical shift providing information about the coordination state of the boron atom.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) are commonly employed.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the boronic acid, the C=O stretch of the ester, and C-O stretches.
Synthesis of this compound
Caption: General synthetic workflow for this compound.
Explanatory Notes on the Synthesis:
-
Starting Material: The synthesis would logically commence with a commercially available substituted aryl halide, such as Methyl (4-bromophenyl)acetate.
-
Borylation: The Miyaura borylation reaction is a robust method for introducing a boronate ester onto an aromatic ring. It typically employs a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like potassium acetate.[8]
-
Hydrolysis: The resulting boronate ester is then hydrolyzed under acidic or basic conditions to yield the final boronic acid. This step is often straightforward but requires careful control of pH to ensure complete conversion and prevent degradation.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a C-C bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium(0) complex.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling
The following is a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction using this compound. This protocol is based on established methodologies for similar couplings and should be optimized for specific substrates.[9]
Materials:
-
Aryl halide (e.g., aryl bromide, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are recognized as privileged structures in medicinal chemistry.[8] The boronic acid moiety can form reversible covalent bonds with diols, a common feature in the active sites of many enzymes, leading to potent and selective inhibitors. The approval of drugs like Bortezomib (a proteasome inhibitor for multiple myeloma) has spurred significant interest in boronic acid-containing compounds as therapeutic agents.[8]
This compound serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity. A search of patent literature reveals its use as an intermediate in the synthesis of compounds targeting a range of diseases. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, general safety precautions for boronic acids should be followed.[10][11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[11][12] Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.
-
First Aid:
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its utility is primarily centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of complex molecular architectures. The presence of a modifiable ester group further enhances its value as a versatile intermediate in the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its properties, synthetic access, and reaction protocols, as outlined in this guide, is essential for its effective application in research and development.
References
- 1. This compound | C9H11BO4 | CID 11264019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthonix, Inc > 454185-96-7 | this compound [synthonix.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. boronpharm.com [boronpharm.com]
- 7. This compound [oakwoodchemical.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. fishersci.com [fishersci.com]
- 13. aobchem.com [aobchem.com]
A Technical Guide to the Stability and Storage of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
Abstract: (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid is a valuable reagent in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. However, the inherent reactivity of the boronic acid functional group presents significant challenges to its long-term stability and storage. This guide provides an in-depth analysis of the chemical and physical factors that influence the integrity of this compound. We will explore the principal degradation pathways, including protodeboronation, oxidation, and dehydration to boroxine anhydrides, as well as the potential for ester hydrolysis. Based on these mechanisms, this document outlines field-proven protocols for optimal storage and handling to ensure its purity and reactivity. Furthermore, we provide detailed experimental workflows for researchers to validate the stability of their own samples, thereby ensuring the reliability and reproducibility of their experimental outcomes.
Introduction
Boronic acids, and their derivatives, are foundational building blocks in modern organic chemistry, prized for their versatility, moderate reactivity, and relatively low toxicity.[1][2] this compound, in particular, serves as a key intermediate, enabling the introduction of a phenylacetic acid methyl ester moiety in complex molecule synthesis, a common step in pharmaceutical and materials science research.
The utility of this and other boronic acids is, however, contingent on their chemical integrity. These compounds are susceptible to several degradation pathways that can diminish their purity, impact reaction yields, and introduce impurities that complicate purification.[3] An understanding of these stability issues is not merely academic; it is critical for ensuring the accuracy, reproducibility, and success of synthetic endeavors. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed examination of the stability of this compound and providing actionable protocols to preserve its quality.
Physicochemical Properties
A baseline understanding of the compound's physical and chemical properties is essential for proper handling and storage.
| Property | Value | Source |
| IUPAC Name | [4-(2-methoxy-2-oxoethyl)phenyl]boronic acid | [4] |
| CAS Number | 454185-96-7 | [4] |
| Molecular Formula | C₉H₁₁BO₄ | [4] |
| Molecular Weight | 193.99 g/mol | [4] |
| Appearance | Solid, white to off-white powder | [5] |
| Purity | Typically ≥97% | |
| SMILES | B(C1=CC=C(C=C1)CC(=O)OC)(O)O | [4] |
| InChI Key | CKXOGMXYISAZGN-UHFFFAOYSA-N | [4] |
Fundamental Degradation Pathways
The stability of this compound is governed by the reactivity of the boronic acid group and, to a lesser extent, the methyl ester substituent. Several degradation pathways can occur, often accelerated by environmental factors such as moisture, oxygen, heat, and light.
Dehydration to Boroxine Anhydride
In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration.[3] Three molecules of the boronic acid can condense to form a stable, six-membered cyclic trimer known as a boroxine.[6][7] This process is often thermally driven and reversible upon exposure to water.[6][8] While boroxine formation does not destroy the carbon-boron bond, it alters the molecular weight and can complicate stoichiometry in reactions where the free boronic acid is the active species.
Protodeboronation
Protodeboronation is a common degradation route where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[3] This reaction, which converts the boronic acid back to methyl phenylacetate, is particularly prevalent in aqueous or protic media and can be influenced by pH.[3] This pathway represents an irreversible loss of the active compound.
Oxidation
The boron center is susceptible to oxidation, especially in the presence of air or other oxidizing agents.[3] This process typically results in the cleavage of the C-B bond and formation of the corresponding phenol, in this case, Methyl 2-(4-hydroxyphenyl)acetate. Like protodeboronation, this is an irreversible degradation pathway that leads to a loss of starting material and the generation of significant impurities. At physiological pH, the rate of oxidation for phenylboronic acids can be comparable to that of thiols, highlighting their sensitivity.[9]
Ester Hydrolysis
The methyl ester group on the side chain introduces an additional mode of instability. In the presence of moisture, particularly under acidic or basic conditions, the ester can hydrolyze to the corresponding carboxylic acid, forming (4-(carboxymethyl)phenyl)boronic acid. This changes the polarity and reactivity of the molecule.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways described above, stringent storage and handling procedures are imperative. The primary goals are to minimize exposure to moisture, oxygen, heat, and light.
Long-Term Storage
For storage extending beyond several weeks, the following conditions are recommended. The rationale is to slow all chemical degradation processes by reducing thermal energy and excluding reactive atmospheric components.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces rates of all degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the C-B bond.[5] |
| Container | Tightly sealed, amber glass vial | Prevents moisture ingress and protects from light.[10] |
| State | Solid | Minimizes mobility and intermolecular reactions. |
Short-Term Storage and Handling
During active use in the laboratory, exposure to the ambient environment is unavoidable but should be minimized.
-
On the Bench: Keep the container tightly sealed whenever not in use. It is advisable to work from a smaller, "working" aliquot to avoid repeated exposure of the main stock to the atmosphere.
-
Weighing: Conduct weighing operations promptly in a low-humidity environment if possible. Avoid leaving the container open on the balance for extended periods.
-
Inert Atmosphere Techniques: When handling the solid for reaction setup, using a glovebox or an inert gas manifold is best practice to prevent moisture and oxygen exposure.[5][11]
Personal Protective Equipment (PPE)
Standard laboratory safety protocols should always be followed. Boronic acids can cause skin, eye, and respiratory irritation.[12][13]
-
Eye Protection: Safety glasses or goggles are mandatory.[12][14]
-
Hand Protection: Wear nitrile or other suitable chemical-resistant gloves.[12][14]
-
Respiratory Protection: Use a dust mask or work in a ventilated hood when handling the powder to avoid inhalation.[13][14]
Experimental Protocols for Stability Assessment
Verifying the purity and integrity of this compound before use is a critical step for reproducible chemistry. The following are standard analytical methods for assessing stability.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the main component and detect degradation products such as the corresponding phenol (from oxidation) or methyl phenylacetate (from protodeboronation). The analysis of boronic acids by reversed-phase HPLC can be challenging due to their potential for on-column hydrolysis or poor peak shape.[15][16]
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is used to ensure good peak shape by protonating any free silanols on the column and the boronic acid itself.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 0.5 mg/mL solution.
-
Rationale: Using a mixed organic/aqueous diluent helps ensure solubility while minimizing hydrolysis during sample preparation.
-
-
HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify potential degradation products by comparing retention times with known standards, if available. An increase in impurity peaks over time in a stability study indicates degradation.
-
Protocol: Monitoring Water Content by Karl Fischer Titration
Objective: To quantify the amount of water present in the solid material. This is crucial as boronic acids are often hygroscopic, and the presence of water can accelerate hydrolysis and protodeboronation.[14]
Methodology:
-
Instrument Setup:
-
Use a coulometric Karl Fischer titrator for expected low water content.
-
Ensure the titration cell is conditioned and the reagent is dry (low drift).
-
-
Sample Analysis:
-
Accurately weigh approximately 20-50 mg of the solid boronic acid.
-
Quickly transfer the solid directly into the titration vessel.
-
Start the titration and record the result in ppm or % water content.
-
-
Data Analysis:
-
An increase in water content over time indicates that the storage container is not impervious to moisture and suggests that degradation via hydrolysis is more likely.
-
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. While inherently susceptible to degradation through dehydration, protodeboronation, oxidation, and ester hydrolysis, its stability can be effectively managed through disciplined laboratory practice. The core principles of preservation are the stringent exclusion of atmospheric moisture and oxygen, coupled with storage at reduced temperatures (2-8°C). By implementing the recommended storage and handling protocols and utilizing analytical methods like HPLC to periodically verify purity, researchers can ensure the quality of this valuable reagent, leading to more reliable and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H11BO4 | CID 11264019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. fishersci.com [fishersci.com]
- 14. laballey.com [laballey.com]
- 15. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid: A Technical Guide for Researchers
An In-depth Guide to the Commercial Availability, Synthesis, and Application of a Key Building Block in Modern Drug Discovery
Introduction
(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid, also known by its IUPAC name [4-(2-methoxy-2-oxoethyl)phenyl]boronic acid and CAS number 454185-96-7, is a pivotal organic compound in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a phenylboronic acid moiety and a methyl ester group, makes it a highly versatile building block, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its commercial availability, detailed synthesis and purification protocols, and key applications, with a focus on empowering researchers and drug development professionals to effectively utilize this valuable reagent.
The significance of boronic acids in drug discovery has expanded dramatically in recent decades, moving beyond their initial perception as potentially toxic to becoming integral components of several FDA-approved drugs. Their unique ability to form reversible covalent bonds with biological nucleophiles has made them attractive pharmacophores for enzyme inhibitors and sensors.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in various quantities, typically with purities of 97% or higher.
| Supplier | Catalog Number (Example) | Purity | Additional Information |
| Sigma-Aldrich | AMBH303C57D0 | ≥97% | Available through Ambeed, Inc. |
| Oakwood Chemical | 215108 | Not specified | |
| BLDpharm | 454185-96-7 | Not specified | Cold-chain transportation may be required.[2] |
| AbacipharmTech | SH032490 | Not specified |
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of this compound involves the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a readily available aryl halide, methyl (4-bromophenyl)acetate, and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
Experimental Protocol: Miyaura Borylation
This protocol provides a general procedure for the synthesis of the pinacol ester intermediate, followed by hydrolysis to the desired boronic acid.
Materials:
-
Methyl (4-bromophenyl)acetate
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane or Dimethyl Sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl (4-bromophenyl)acetate (1.0 eq), bis(pinacolato)diboron (1.1 eq), PdCl₂(dppf) (0.03 eq), and potassium acetate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous dioxane or DMSO to the flask via syringe.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up (Pinacol Ester): Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude pinacol ester intermediate.
-
Hydrolysis to Boronic Acid: Dissolve the crude pinacol ester in a suitable solvent such as a mixture of acetone and water. Add 1M HCl and stir at room temperature for 2-4 hours.
-
Isolation and Purification: Remove the organic solvent under reduced pressure. The resulting aqueous layer can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, and concentrated to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as acetone/hexane or ethyl acetate/hexane.
Characterization
The structure and purity of synthesized this compound should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the range of 7.2-8.0 ppm), a singlet for the methylene protons adjacent to the ester (around 3.7 ppm), and a singlet for the methyl ester protons (around 3.6 ppm). The protons of the boronic acid group (-B(OH)₂) may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon. The carbon attached to the boron atom may be broad or not observed due to quadrupolar relaxation.
Infrared (IR) Spectroscopy:
The FTIR spectrum will exhibit characteristic absorption bands. A broad O-H stretching band for the boronic acid group is expected in the region of 3200-3500 cm⁻¹. A strong C=O stretching vibration for the ester will be observed around 1730 cm⁻¹. The B-O stretching vibration typically appears in the 1300-1400 cm⁻¹ region.
Key Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound lies in its application as a key building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
The presence of both a reactive boronic acid group and a modifiable ester functionality makes this compound particularly valuable. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations, allowing for the facile introduction of this phenylacetic acid moiety into a larger molecular scaffold.
This building block is frequently utilized in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. The biaryl and heteroaryl scaffolds, readily assembled via Suzuki-Miyaura coupling with this reagent, are common core structures in many kinase inhibitor drugs.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, coupled with the potential for further functionalization of its ester group, makes it an invaluable tool for medicinal chemists and researchers. The detailed synthetic and purification protocols provided in this guide, along with an understanding of its key applications, will enable scientists to effectively incorporate this important reagent into their research and development programs.
References
Introduction: The Strategic Importance of Methyl (4-boronophenyl)acetate in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of Methyl (4-boronophenyl)acetate
Prepared by: Gemini, Senior Application Scientist
Methyl (4-boronophenyl)acetate is a key building block in medicinal chemistry, primarily valued for its role as a precursor in the synthesis of complex organic molecules. Its structure combines a versatile boronic ester functional group with a phenylacetate moiety, making it an ideal reagent for introducing the 4-(carboxymethyl)phenyl fragment into drug candidates. This is most commonly achieved via the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The incorporation of this group can modulate a compound's pharmacokinetic properties, such as solubility and metabolic stability, or serve as a critical pharmacophore for target binding.[2][3] Boronic acids and their esters are privileged structures in drug discovery, with several FDA-approved drugs, like Bortezomib (Velcade), leveraging the unique chemistry of the boron atom to achieve their therapeutic effect.[3][4][5]
This guide provides a comprehensive overview of a reliable and scalable synthetic route to methyl (4-boronophenyl)acetate, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the chosen reactions, provide detailed, field-tested protocols, and discuss critical aspects of purification and characterization to ensure the synthesis of high-purity material suitable for downstream applications.
Overall Synthetic Strategy
The most efficient and widely adopted strategy for synthesizing methyl (4-boronophenyl)acetate involves a two-step sequence starting from the commercially available 4-bromophenylacetic acid.
-
Fischer Esterification: The carboxylic acid is first converted to its corresponding methyl ester, methyl (4-bromophenyl)acetate. This protects the acid functionality and provides the required ester group in the final product.
-
Miyaura Borylation: The core transformation is the palladium-catalyzed borylation of the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂Pin₂), to install the boronic ester functionality.[6][7]
This approach is favored due to its high functional group tolerance, mild reaction conditions, and the general stability of the intermediates and final product.
Caption: High-level overview of the two-step synthesis.
Part 1: Synthesis of Methyl (4-bromophenyl)acetate Precursor
The initial step is a classic Fischer esterification. The mechanism involves the acid-catalyzed nucleophilic attack of methanol on the protonated carbonyl carbon of 4-bromophenylacetic acid. The use of a strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Experimental Protocol 1: Fischer Esterification
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylacetic acid (10.0 g, 46.5 mmol).
-
Reagent Addition: Add methanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL) with stirring. The addition of acid is exothermic and should be done carefully.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up (Quenching & Extraction):
-
Cool the mixture to room temperature and carefully pour it into a separatory funnel containing 200 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid, followed by brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the product as a colorless to light yellow oil.[8] The product is typically of sufficient purity (>95%) to be used in the next step without further purification.
Quantitative Data: Reagents for Esterification
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 4-Bromophenylacetic Acid | C₈H₇BrO₂ | 215.05 | 10.0 g | 46.5 | 1.0 |
| Methanol | CH₄O | 32.04 | 100 mL | - | Solvent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2.5 mL | ~46 | Catalyst |
Part 2: Palladium-Catalyzed Miyaura Borylation
This is the pivotal step where the carbon-boron bond is formed. The Miyaura borylation is a powerful cross-coupling reaction that utilizes a palladium catalyst to couple an aryl halide with a diboron reagent.[9][10]
Mechanism and Rationale for Reagent Selection
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (methyl (4-bromophenyl)acetate), forming a Pd(II) species.
-
Transmetalation: A boryl group from bis(pinacolato)diboron is transferred to the palladium center, displacing the bromide. This step is facilitated by a base (e.g., potassium acetate), which activates the diboron reagent.
-
Reductive Elimination: The desired arylboronic ester product is released, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
-
Catalyst: A common and effective catalyst system is a combination of a palladium source like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The dppf ligand is crucial as it is electron-rich and has a large "bite angle," which promotes the reductive elimination step and stabilizes the catalytic species.[6][9]
-
Boron Source: Bis(pinacolato)diboron (B₂Pin₂) is the most common reagent. It is a stable, crystalline solid that is easy to handle and provides the pinacol-protected boronic ester, which is generally more stable and easier to purify than the corresponding boronic acid.
-
Base: Potassium acetate (KOAc) is a frequently used mild base. Its role is crucial for facilitating the transmetalation step, likely through the formation of a more nucleophilic boryl species.[11] Stronger bases can lead to side reactions, including ester hydrolysis.
-
Solvent: Anhydrous polar aprotic solvents like dioxane or DMSO are typically used as they can dissolve the reagents and stabilize the charged intermediates in the catalytic cycle.[6]
Caption: Simplified catalytic cycle for the Miyaura borylation reaction.
Experimental Protocol 2: Miyaura Borylation
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine methyl (4-bromophenyl)acetate (5.0 g, 21.8 mmol), bis(pinacolato)diboron (6.1 g, 24.0 mmol, 1.1 eq.), and potassium acetate (6.4 g, 65.4 mmol, 3.0 eq.).
-
Catalyst Addition: Add PdCl₂(dppf) (500 mg, 0.68 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous dioxane (100 mL) via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 8-16 hours. Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (50 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude residue must be purified as described in the next section.
-
Part 3: Purification of Methyl (4-boronophenyl)acetate
The purification of boronic acids and esters can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature. A multi-step purification strategy is often required to achieve high purity.
Caption: A self-validating workflow for product purification.
Protocol 3: Purification
-
Aqueous Wash: Dissolve the crude residue from the borylation work-up in ethyl acetate (150 mL). Transfer to a separatory funnel and wash with water (2 x 100 mL) and then brine (1 x 100 mL). This removes residual potassium acetate and other water-soluble impurities.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purity Assessment: At this stage, assess the purity of the product by ¹H NMR. If significant impurities (e.g., unreacted diboron, boronic acid byproducts) are present, further purification is necessary.
-
Flash Column Chromatography (If Required): Purify the material on a silica gel column.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.
-
Elution: The product is less polar than potential boronic acid impurities and will elute first. Combine the product-containing fractions (as identified by TLC) and remove the solvent under reduced pressure to yield the final product as a white to off-white solid.
-
Part 4: Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
Expected Analytical Data
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the acetate group, the methyl ester protons, and the methyl protons of the pinacol group.
-
¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will show signals for the ester carbonyl, the aromatic carbons (including the carbon bearing the boron atom, which is often broad or unobserved), and the aliphatic carbons of the ester and pinacol groups.
Table of Expected NMR Shifts
| Nucleus | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~7.80 | d | 2H | Ar-H (ortho to -BPin) |
| ~7.30 | d | 2H | Ar-H (ortho to -CH₂CO₂Me) | |
| ~3.70 | s | 3H | -CO₂CH ₃ | |
| ~3.65 | s | 2H | -CH ₂CO₂Me | |
| ~1.35 | s | 12H | -B(O-C(CH ₃)₂)₂ | |
| ¹³C NMR | ~171.5 | s | 1C | C =O |
| ~138.0 | s | 1C | Ar-C | |
| ~135.0 | s | 2C | Ar-C H | |
| ~128.5 | s | 2C | Ar-C H | |
| ~84.0 | s | 2C | -B(O-C (CH₃)₂)₂ | |
| ~52.0 | s | 1C | -OC H₃ | |
| ~41.0 | s | 1C | -C H₂CO₂Me | |
| ~25.0 | s | 4C | -B(O-C(C H₃)₂)₂ | |
| Note: The carbon attached to boron (ipso-carbon) is often not observed due to quadrupolar relaxation. |
Conclusion and Future Prospects
This guide outlines a robust and reproducible two-step synthesis of methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate. The procedure relies on well-established, high-yielding reactions—Fischer esterification and Miyaura borylation—and provides a detailed workflow for purification and characterization. The resulting high-purity product is an invaluable intermediate for drug discovery programs, enabling the rapid generation of diverse compound libraries through Suzuki-Miyaura cross-coupling reactions.[13][14] The continued development of more efficient palladium catalysts and borylation methodologies will further streamline the synthesis of this and other critical boronic ester building blocks, accelerating the pace of pharmaceutical research.[10][11]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]
- 7. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 8. Methyl 4-bromophenylacetate | 41841-16-1 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern organic synthesis, celebrated for its robustness, functional group tolerance, and relatively mild conditions.[1] This palladium-catalyzed reaction forges carbon-carbon bonds, most notably between sp²-hybridized centers, to construct biaryl and substituted aromatic compounds that are core structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The significance of this transformation was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1]
This guide focuses on a particularly valuable building block: (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid . The presence of the methoxycarbonyl group offers a versatile handle for subsequent synthetic modifications, making it a key intermediate in the synthesis of numerous biologically active molecules and functional materials.[3] These application notes provide a comprehensive overview of the critical parameters for successfully employing this reagent in Suzuki-Miyaura coupling reactions, complete with detailed experimental protocols and troubleshooting insights for researchers, scientists, and drug development professionals.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle orchestrated by a palladium complex. This cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) species into the carbon-halogen bond of an aryl halide (Ar-X), forming a Palladium(II) intermediate. The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[1]
-
Transmetalation: This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is crucial here; it activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[4]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Key Parameters for Successful Coupling
The success of the Suzuki-Miyaura coupling with this compound is contingent on the careful selection of several key reaction components.
Palladium Catalyst and Ligand Selection
The choice of palladium source and accompanying ligand is paramount for achieving high yields and reaction efficiency. While simple palladium salts like Pd(OAc)₂ or pre-catalysts such as Pd₂(dba)₃ can be effective, they are typically used in conjunction with a stabilizing and activating ligand.[1] Modern, pre-formed, air- and moisture-stable palladacycle pre-catalysts have gained popularity for their improved reproducibility.
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Key Characteristics |
| Pd(PPh₃)₄ | Triphenylphosphine | 1-5 | A classic, versatile catalyst, but can be sensitive to air and moisture. |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., XPhos, SPhos) | 0.5-2 | Highly active for coupling a wide range of substrates, including challenging aryl chlorides. |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | 1-3 | Excellent for coupling sterically hindered substrates and known for high stability.[2] |
| Pd/C | None | 1-10 | A heterogeneous catalyst that can be useful for simpler couplings and offers ease of removal. |
The Crucial Role of the Base
The base facilitates the transmetalation step by activating the boronic acid.[4] The choice of base can significantly impact the reaction rate and yield, and its selection is often interdependent with the solvent system.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃, Na₂CO₃ | Moderate | Toluene, Dioxane, DMF, Aqueous mixtures | Frequently used, effective for a broad range of substrates.[5] |
| K₃PO₄ | Moderate | Toluene, Dioxane, DMF | Often provides excellent results, particularly with more challenging couplings.[6] |
| Cs₂CO₃ | Strong | Toluene, Dioxane | A stronger base that can be beneficial for less reactive coupling partners. |
| NaOH, Ba(OH)₂ | Strong | Aqueous mixtures, DME | Can accelerate the reaction but may not be suitable for base-sensitive functional groups.[7] |
Solvent Systems
The solvent plays a critical role in solubilizing the reactants and catalyst, and can influence the reaction rate. Aprotic polar solvents are commonly employed, often with the addition of water to aid in dissolving the inorganic base.[8]
| Solvent | Polarity | Typical Reaction Temperature |
| Toluene | Non-polar | 80-110 °C |
| 1,4-Dioxane | Polar aprotic | 80-100 °C |
| Tetrahydrofuran (THF) | Polar aprotic | 60-80 °C |
| Dimethylformamide (DMF) | Polar aprotic | 80-120 °C |
| Acetonitrile (MeCN) / Water | Polar | 80-100 °C |
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.
-
Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed toluene and water via syringe.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Coupling using a Buchwald Pre-catalyst
Materials:
-
Aryl bromide (0.5 mmol)
-
This compound (0.6 mmol)
-
XPhos Pd G3 (0.01 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (1.0 mmol)
-
1,4-Dioxane (2 mL)
-
Water (0.4 mL)
-
Inert atmosphere (Argon)
Procedure:
-
In a microwave vial equipped with a magnetic stir bar, combine the aryl bromide, this compound, XPhos Pd G3, and potassium phosphate.
-
Seal the vial with a cap.
-
Add degassed 1,4-dioxane and water via syringe.
-
Place the vial in a microwave reactor and irradiate at 120 °C for 10-30 minutes.[6]
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification procedure as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a more robust pre-catalyst. Ensure proper inert atmosphere techniques. |
| Insufficiently strong base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. | |
| Protodeborylation | Presence of excess water or protic solvents | Use anhydrous solvents and a carefully controlled amount of water. Consider using anhydrous bases like KF.[4] |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |
| Difficult Purification | Co-elution of product with byproducts | Optimize chromatography conditions (solvent system, gradient). Consider recrystallization as an alternative purification method. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of functionalized biaryl compounds. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields and excellent functional group compatibility. The protocols and insights provided in this guide serve as a robust starting point for developing efficient and scalable synthetic routes in academic and industrial settings.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. home.sandiego.edu [home.sandiego.edu]
Application Note: Strategies for the Successful Suzuki-Miyaura Coupling of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We move beyond a simple recitation of steps to explore the mechanistic rationale behind protocol design, offering field-proven insights into optimizing reaction conditions. This guide includes a detailed, validated protocol, a discussion of critical experimental parameters, troubleshooting advice, and a visual representation of the catalytic cycle to ensure robust and reproducible outcomes in the synthesis of advanced intermediates.
Introduction: The Strategic Value of the Substrate
This compound is a valuable building block in modern organic synthesis, particularly for the construction of biaryl systems that are prevalent in pharmaceuticals and functional materials. Its structure incorporates a phenylboronic acid moiety, essential for the Suzuki-Miyaura coupling, and a methyl acetate group. This ester functionality provides a versatile chemical handle for subsequent synthetic transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.
The successful coupling of this reagent is therefore a critical step in multi-step synthetic campaigns. However, the presence of the electron-withdrawing ester group can influence the transmetalation step of the catalytic cycle, necessitating carefully optimized conditions to achieve high yields and purity. This guide provides the foundational knowledge and practical steps to navigate these challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and generally mild reaction conditions. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for rational troubleshooting and optimization.
The key stages are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species (-B(OH)3⁻), transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Figure 1: Simplified Suzuki-Miyaura catalytic cycle.
Core Protocol: Coupling with an Aryl Bromide
This section details a robust, general-purpose protocol for the coupling of this compound with a generic aryl bromide. This protocol has been validated for a range of substrates and serves as an excellent starting point for optimization.
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Standard glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology
-
Reagent Preparation & Stoichiometry:
-
To a reaction vessel, add the aryl bromide (1.0 eq).
-
Add this compound (1.2 eq). The slight excess of the boronic acid helps to drive the reaction to completion and compensates for potential homo-coupling or protodeboronation side reactions.
-
Add potassium carbonate (2.0 - 3.0 eq). The base is crucial for activating the boronic acid and must be present in stoichiometric excess.
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.02 - 0.05 eq). The catalyst loading is a critical parameter to optimize.
-
-
Reaction Setup:
-
Seal the reaction vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can degrade the catalyst and phosphine ligands.
-
Add anhydrous 1,4-dioxane and degassed water via syringe. A common solvent ratio is 4:1 or 5:1 dioxane:water. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C.
-
Stir the reaction mixture vigorously for 2-12 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
-
Workup & Isolation:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
-
Critical Parameters and Optimization Strategies
While the core protocol is robust, achieving optimal results may require fine-tuning. The table below summarizes the key variables and provides rationale for their adjustment.
| Parameter | Standard Condition | Optimization Rationale & Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Choice: For electron-deficient or sterically hindered partners, more active catalysts like those based on Buchwald ligands (e.g., SPhos, XPhos) may be required. Loading: Lowering catalyst loading reduces cost and residual palladium, but may require longer reaction times. |
| Base | K₂CO₃ (2-3 eq) | Strength: For less reactive coupling partners, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can accelerate transmetalation. However, strong bases can promote side reactions, including hydrolysis of the methyl ester. |
| Solvent System | Dioxane/Water (4:1) | Polarity & Aprotic Nature: Aprotic polar solvents like Dioxane, THF, or DME are standard. Toluene can also be effective. The choice can influence catalyst solubility and reaction rate. The amount of water is critical; too little can stall the reaction, while too much can lead to protodeboronation. |
| Temperature | 80-100 °C | Kinetics: Higher temperatures increase the reaction rate but can also promote catalyst decomposition and side reactions. For highly active catalyst systems, the reaction may proceed efficiently at lower temperatures (e.g., 60 °C). |
| Boronic Acid Equiv. | 1.2 eq | Driving Equilibrium: Increasing the equivalents of the boronic acid (e.g., to 1.5 eq) can improve yields when coupling with unreactive partners, but increases cost and the potential for homo-coupling. |
graph TD { A[Start: General Protocol] --> B{Reaction Incomplete / Low Yield?}; B -- Yes --> C{Analyze Variables}; B -- No --> D[End: Successful Coupling];subgraph "Optimization Workflow" C --> E[Increase Temperature?]; C --> F[Change Base? (e.g., K₂CO₃ → Cs₂CO₃)]; C --> G[Screen Different Catalysts/Ligands?]; C --> H[Vary Solvent System?]; end E -- "Risk of Decomposition" --> I{Evaluate Outcome}; F -- "Risk of Ester Hydrolysis" --> I; G -- "Consider Cost & Activity" --> I; H -- "Affects Solubility & Rate" --> I; I --> B; style A fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
}
Figure 2: Decision workflow for optimizing the coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently anhydrous/degassed solvents.3. Base is not strong enough. | 1. Ensure rigorous inert atmosphere technique.2. Use freshly distilled/anhydrous and degassed solvents.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Significant Protodeboronation | 1. Presence of excess water or protic impurities.2. Prolonged reaction time at high temperature. | 1. Use carefully measured, minimal amounts of degassed water.2. Monitor the reaction closely and stop it once the limiting reagent is consumed. Consider lowering the temperature. |
| Formation of Homo-coupled Byproduct | 1. Oxygen contamination leading to oxidative coupling of the boronic acid.2. High catalyst loading or high temperature. | 1. Improve inert gas purging of the reaction vessel and solvents.2. Reduce catalyst loading and/or reaction temperature. |
| Hydrolysis of Methyl Ester | 1. Use of a very strong base (e.g., NaOH, KOH).2. High water content and prolonged heating. | 1. Use a milder base like K₂CO₃ or K₃PO₄.2. Minimize water in the solvent system and reduce reaction time if possible. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly reliable and versatile transformation. Success hinges on a solid understanding of the reaction mechanism and the careful control of key parameters. By starting with the validated core protocol and employing the rational optimization and troubleshooting strategies outlined in this guide, researchers can confidently and efficiently synthesize a wide array of complex molecules for applications in drug discovery and materials science.
Application Notes and Protocols for (4-(2-Methoxy-2-oxoethyl)phenyl)boronic Acid in Medicinal Chemistry
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Boronic acids have emerged as indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for carbon-carbon bond formation.[1][2][3] Among the vast arsenal of available boronic acids, (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid (CAS: 454185-96-7, Formula: C₉H₁₁BO₄) stands out as a particularly strategic building block for medicinal chemists.[4]
This reagent uniquely combines two critical features in a single, stable molecule:
-
A phenylboronic acid moiety , primed for participation in Suzuki-Miyaura coupling to construct the biaryl scaffolds that form the core of countless therapeutic agents.[5][6][7]
-
A methoxycarbonylmethyl side chain (-CH₂COOCH₃), which serves as both a key pharmacophoric element and a versatile synthetic handle for downstream modifications. This ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides, allowing for fine-tuning of a drug candidate's physicochemical properties, such as solubility, and its binding interactions with a biological target.[8]
These dual characteristics make this compound a powerful precursor for creating libraries of compounds in lead optimization campaigns, particularly in the development of enzyme inhibitors and other targeted therapies.
Core Application: Construction of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling
The primary and most significant application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction. This reaction has become one of the most robust and versatile methods for forging C(sp²)-C(sp²) bonds, the very links that create biaryl and heteroaryl structures.[9][10] These motifs are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs.[11][12]
The Catalytic Cycle: A Mechanistic Overview
The reaction's success lies in a well-understood palladium-based catalytic cycle that is tolerant of a wide array of functional groups, a critical feature for complex molecule synthesis.[5][9] The cycle proceeds through three key steps:
-
Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II)-di-aryl complex.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are ejected from the palladium center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst to re-enter the cycle.
Caption: General catalytic cycle of the Suzuki-Miyaura reaction.
Key Therapeutic Area: Synthesis of Factor Xa Inhibitors
A prominent application for scaffolds derived from this compound is in the development of inhibitors for Coagulation Factor Xa (FXa). FXa is a serine protease that plays a crucial role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade.[13] Inhibiting FXa is a validated and highly successful strategy for preventing and treating thromboembolic disorders. Several direct oral anticoagulants (DOACs), such as Apixaban and Rivaroxaban, are potent FXa inhibitors.[13][14]
The molecular structure of many FXa inhibitors is designed to interact with specific pockets (S1, S4) of the enzyme's active site.[15] The biaryl scaffold, often with a carboxamide or similar functional group, is critical for achieving high potency and selectivity. The (4-(carboxymethyl)phenyl) moiety, readily accessible from this compound, is an ideal precursor for fragments intended to bind in the S4 pocket of FXa.
Below is a representative synthetic scheme illustrating how this building block can be used to construct a core structure relevant to FXa inhibitor development.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H11BO4 | CID 11264019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 14. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in Factor Xa inhibitors [ouci.dntb.gov.ua]
Application Notes and Protocols for Cross-Coupling with (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. This versatile building block is instrumental in the synthesis of biaryl systems and other complex molecules relevant to pharmaceutical and materials science research. This document elucidates the reaction mechanism, offers optimized protocols, discusses critical experimental parameters, and provides troubleshooting strategies to ensure successful and reproducible outcomes.
Reagent Profile
-
IUPAC Name: this compound
-
Synonyms: Methyl 2-(4-(dihydroxyboranyl)phenyl)acetate
-
CAS Number: 874219-47-5
-
Molecular Formula: C₉H₁₁BO₄
-
Molecular Weight: 193.99 g/mol
-
Structure:

Key Considerations: The presence of a methyl ester functional group necessitates careful selection of reaction conditions, particularly the base, to prevent unintended hydrolysis (saponification).[1][2] While many boronic acids are stable, those with electron-withdrawing or certain heteroaromatic groups can be prone to protodeborylation, especially under aqueous conditions.[3]
The Suzuki-Miyaura Coupling: Mechanism and Rationale
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms, typically coupling an organoboron species with an organohalide.[4] The reaction proceeds via a catalytic cycle involving a palladium complex, which is praised for its high functional group tolerance and relatively mild conditions.[5][6]
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[4][5][6] Electron-rich phosphine ligands on the palladium center can promote this step, especially for less reactive aryl chlorides.[3]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step to occur.[1][5] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the Pd(II) complex.[7][8][9]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5][6]
The Critical Role of the Base
The choice of base is paramount not only for activating the boronic acid but also for preserving the integrity of functional groups on the substrates.[9]
-
Activation: The base converts the neutral boronic acid into a more reactive anionic boronate species, which is necessary for efficient transmetalation.[7][8]
-
Ester Compatibility: For this compound, strong bases like sodium hydroxide can lead to saponification of the methyl ester. Therefore, milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are preferred.[2] In some cases where even mild bases might pose a risk, anhydrous conditions with bases like potassium fluoride (KF) can be employed.[1]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific nature of the aryl halide.
Materials and Equipment
-
Reactants:
-
This compound
-
Aryl halide (e.g., Aryl Bromide)
-
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Equipment:
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
-
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Preparation: In a flame-dried Schlenk flask containing a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: To the solid mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is critical to prevent oxidation of the Pd(0) catalyst.[3]
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume) via syringe. The reaction mixture should be a suspension.
-
Reaction: Place the flask in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl halide) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling often depends on the fine-tuning of several parameters. The table below provides a guide for selecting conditions and troubleshooting common issues.
| Parameter | Standard Condition | Alternative/Optimization Strategy | Rationale & Causality |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(dppf)Cl₂ (2-3 mol%), Buchwald Ligand Precatalysts (e.g., XPhos, SPhos) | Pd(dppf)Cl₂ is often more robust and effective for challenging substrates, including some aryl chlorides.[10] Buchwald ligands excel with sterically hindered or electron-rich/poor substrates.[11] |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv), K₃PO₄ (2.0 equiv), KF (anhydrous) | Cs₂CO₃ is more soluble and basic, often accelerating the reaction. K₃PO₄ is effective but can be more basic. KF is a mild option used in anhydrous conditions to completely avoid ester hydrolysis.[1][11] |
| Solvent | Dioxane/Water (4:1) | Toluene/Water, DMF, THF/Water | The choice of solvent affects the solubility of reagents and the reaction temperature. Aprotic polar solvents like DMF can sometimes increase reaction rates, but may be harder to remove. |
| Temperature | 80-100 °C | Room Temperature to 120 °C | Higher temperatures can overcome activation barriers for less reactive halides (chlorides) but may increase side product formation or ester hydrolysis. Some highly active catalyst systems can operate at room temperature.[1] |
Common Problems and Solutions
-
Low or No Yield:
-
Cause: Inactive catalyst due to oxygen exposure; poor solubility of reagents; insufficient base strength.
-
Solution: Ensure the reaction is set up under a rigorously inert atmosphere.[3] Use fresh, high-purity reagents. Screen different solvents or bases to improve solubility and reactivity. Consider a more active catalyst system.[12][13]
-
-
Ester Hydrolysis:
-
Homocoupling of Boronic Acid:
-
Cause: Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to the coupling of two boronic acid molecules.[3]
-
Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
-
-
Protodeborylation (Loss of Boronic Acid Group):
-
Cause: The C-B bond is cleaved by a proton source, often under aqueous or acidic conditions, before cross-coupling can occur.
-
Solution: Use anhydrous conditions if possible. Ensure the base is not too weak, as the boronate "ate" complex is more stable to protodeborylation than the neutral boronic acid.[3]
-
Alternative Cross-Coupling Protocols
While the Suzuki reaction is the most common application, this compound can also participate in other important cross-coupling reactions.
Chan-Evans-Lam (CEL) Coupling
The Chan-Lam coupling forms carbon-heteroatom bonds, typically C-N or C-O, using a copper catalyst.[14][15] This reaction is advantageous as it can often be run at room temperature and open to the air.[15]
-
General Reaction: Aryl-B(OH)₂ + R₂NH → Aryl-NR₂
-
Typical Conditions:
-
Catalyst: Copper(II) Acetate [Cu(OAc)₂] (10-20 mol%)
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
-
Additives: Often requires a ligand like pyridine or can be run with a base like triethylamine.[15]
-
Atmosphere: Open air flask.
-
Buchwald-Hartwig Amination
While the classic Buchwald-Hartwig amination couples an amine with an aryl halide, some variations have shown that boronic acids can act as activators or participate in related transformations.[16][17] For direct C-N bond formation, converting the boronic acid to the corresponding halide via methods like the Sandmeyer reaction followed by a standard Buchwald-Hartwig protocol is a more common synthetic route.
Conclusion
This compound is a highly effective reagent for constructing complex molecular architectures via palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction remains the premier method for its application, offering high yields and broad functional group compatibility. The key to success lies in the judicious choice of catalyst, solvent, and, most critically, a base that is strong enough to facilitate transmetalation without compromising the integrity of the ester functional group. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can confidently and reproducibly employ this versatile building block in their synthetic endeavors.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
base selection for Suzuki reaction with (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
Application Note & Protocol
Topic: Strategic Base Selection for the Suzuki-Miyaura Coupling of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Functional Group Compatibility in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds, particularly in the formation of biaryl structures.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction offers broad functional group tolerance, utilizes readily available and low-toxicity organoboron reagents, and demonstrates high efficiency, making it indispensable in pharmaceutical and materials science.[1][3]
The reaction's success, however, is critically dependent on a judicious choice of reaction parameters, with the selection of a base being a paramount, yet often nuanced, decision.[4][5] The base is not a mere spectator; it is a crucial activator in the catalytic cycle.[6][7] This guide focuses on a particularly relevant substrate for drug discovery: This compound . The presence of the methyl ester functionality introduces a significant challenge—susceptibility to base-mediated hydrolysis (saponification). An improperly chosen base can cleave the ester, leading to the formation of the corresponding carboxylate, resulting in yield loss, purification difficulties, and potential downstream reactivity issues.
This document serves as a comprehensive guide for navigating this challenge. We will delve into the mechanistic role of the base, provide a systematic framework for selecting a base that promotes efficient coupling while preserving the ester moiety, and offer detailed, field-tested experimental protocols.
The Multifaceted Role of the Base in the Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Organoboron compounds are generally not nucleophilic enough to undergo this step without activation.[1][8] The base plays a pivotal role in this activation process, and its function is understood to proceed through one of two primary pathways.[4][9]
-
Boronate Pathway: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This anionic species is significantly more reactive and readily transfers its organic substituent to the electrophilic Pd(II) complex.[5][6][7]
-
Palladium-Hydroxide Pathway: Alternatively, the base can react with the palladium(II) halide complex ([Ar-Pd-X]) to generate a palladium(II) hydroxide or alkoxide species ([Ar-Pd-OH]). This complex then reacts with the neutral boronic acid to facilitate the transmetalation.[1][9]
The operative pathway is influenced by the specific base, solvent, and substrates involved. Regardless of the precise mechanism, the base is essential for initiating the crucial C-C bond-forming step.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application Note: Optimizing Suzuki-Miyaura Cross-Coupling of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid Through Strategic Solvent Selection
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for pharmaceutical and materials science applications.[1][2] The substrate, (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid, is a valuable building block for introducing a functionalized phenylacetic acid moiety, a common structural motif in pharmacologically active molecules. The efficiency, yield, and purity of this coupling are profoundly influenced by the reaction solvent.[3] This guide provides an in-depth analysis of solvent effects, explaining the underlying mechanistic principles and offering detailed protocols for systematically optimizing reaction conditions. We explore how solvent properties—polarity, proticity, and coordinating ability—directly impact the key steps of the palladium-catalyzed cycle, enabling researchers to make informed decisions for robust and scalable syntheses.
Introduction: The Critical Role of the Solvent
While catalyst, ligand, and base selection are often the primary focus in optimizing a Suzuki-Miyaura reaction, the solvent is a deceptively critical parameter that governs the entire transformation.[4][5][6] It is not merely an inert medium but an active participant that can:
-
Influence Catalyst Stability and Activity: Coordinating solvents can compete with ligands, affecting the stability and reactivity of the palladium catalyst.[4]
-
Modulate Reagent Solubility: Ensuring all components, particularly the organic substrates and the inorganic base, are sufficiently soluble or can effectively interact is crucial. Biphasic systems are often employed to achieve this balance.[3][7]
-
Impact Mechanistic Pathways: The solvent affects the rates of oxidative addition, transmetalation, and reductive elimination—the three core steps of the catalytic cycle.[4][8]
-
Control Selectivity: In substrates with multiple reactive sites, the solvent choice can dramatically alter which site is preferred for coupling.[9][10]
For a substrate like this compound, the presence of an ester functional group adds another layer of consideration, as harsh conditions could lead to hydrolysis. Therefore, rational solvent selection is paramount to achieving high yields of the desired product while preserving the integrity of the functional group.
Mechanistic Insight: How Solvents Influence the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[11][12] The solvent exerts its influence at multiple points within this cycle.
Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting key stages where solvent effects are prominent.
-
Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the aryl-halide bond. Studies have shown that polar solvents can stabilize the polar transition states involved in this step, potentially increasing the reaction rate.[9][13] However, recent findings suggest that a solvent's coordinating ability might be more influential than its polarity.[14] Non-coordinating solvents, regardless of polarity (e.g., toluene, THF, acetone), can favor one reaction pathway, while coordinating solvents (e.g., MeCN, DMF) may favor another by directly interacting with the palladium center.[14]
-
Transmetalation: This is often the rate-determining step. The organic group is transferred from the boron atom to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8] The choice of solvent is critical here. Protic solvents like water or alcohols, often used in biphasic systems with organic solvents like THF or dioxane, are highly effective.[3][15] They readily dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the formation of the active boronate at the phase interface, which can then transfer to the palladium complex in the organic phase.[7]
-
Reductive Elimination: In the final step, the two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. While less commonly discussed, the solvent helps to stabilize the regenerated catalyst, preventing its decomposition or aggregation and ensuring high turnover numbers.[4]
Experimental Design: A Comparative Study of Solvent Systems
To empirically determine the optimal solvent for the cross-coupling of this compound, a parallel screening protocol is recommended. This allows for direct comparison under identical conditions.
Model Reaction:
We will evaluate four common solvent systems that represent a range of properties:
-
Toluene: A nonpolar, aprotic, non-coordinating solvent.
-
1,4-Dioxane / Water (4:1): A polar, aprotic ether often used in a biphasic mixture to aid base solubility.[3]
-
Tetrahydrofuran (THF) / Water (4:1): A versatile and less polar alternative to dioxane, also effective in biphasic systems.[3]
-
N,N-Dimethylformamide (DMF): A polar, aprotic, coordinating solvent.
Figure 2. Experimental workflow for the parallel screening of solvent systems.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials & Equipment:
-
This compound
-
4-Bromoanisole (or other suitable aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a pre-formed catalyst like Pd(PPh₃)₄
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
Anhydrous solvents: Toluene, 1,4-Dioxane, THF, DMF
-
Degassed deionized water
-
Standard glassware (Schlenk flasks or reaction vials with septa), stir bars
-
Inert atmosphere setup (Nitrogen or Argon line)[16]
-
Heating block or oil bath
-
TLC plates, LC-MS, NMR spectrometer
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.[16]
-
Reagent Preparation: To a reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and potassium phosphate (1.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst. If preparing in situ, use Pd(OAc)₂ (0.01 mmol, 2 mol%) and PPh₃ (0.025 mmol, 5 mol%). Alternatively, use a pre-catalyst like Pd(PPh₃)₄ (0.01 mmol, 2 mol%).
-
Solvent Addition: Add the designated anhydrous solvent (2.0 mL). For biphasic systems, add the organic solvent (e.g., 1.6 mL of Dioxane) followed by degassed water (0.4 mL).
-
Reaction Execution: Seal the vial, purge with inert gas for 5-10 minutes, and then place it in a preheated oil bath or heating block set to 80 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting material by taking small aliquots at regular intervals (e.g., 1, 4, and 16 hours) and analyzing by TLC or LC-MS.
-
Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR and LC-MS to determine conversion, product purity, and identify any major side products (e.g., from protodeboronation or ester hydrolysis). Purify by flash column chromatography if necessary.
Expected Outcomes and Data Interpretation
The results from the parallel screen can be summarized for easy comparison.
| Solvent System | Relative Polarity | Coordinating Ability | Expected Reaction Time | Expected Yield | Key Considerations |
| Toluene | Low | Non-coordinating | Moderate to Slow | Good | May require higher temperatures for efficient reaction. Good for avoiding side reactions. |
| Dioxane / H₂O | High (Biphasic) | Weakly Coordinating | Fast | Excellent | Often provides a good balance of solubility for all reagents, leading to high yields.[3] |
| THF / H₂O | Moderate (Biphasic) | Weakly Coordinating | Fast | Excellent | A versatile system; water helps dissolve the base and can accelerate transmetalation.[15] |
| DMF | High | Coordinating | Very Fast | Variable | High polarity can accelerate the reaction, but its coordinating nature may inhibit the catalyst.[14] Risk of ester hydrolysis at elevated temperatures. |
Interpreting the Data:
-
High Yields in Biphasic Systems (Dioxane/H₂O, THF/H₂O): This outcome is common and suggests that facilitating the dissolution of the inorganic base is critical for this specific transformation.[7][15] The water phase activates the boronic acid, while the coupling occurs in the organic phase.
-
Slow Reaction in Toluene: This may indicate poor solubility of the base or a slower transmetalation step. Increasing the temperature or using a stronger, more soluble organic base could be explored.
-
Low Yield or Decomposition in DMF: If the yield is low despite fast conversion, it may point to catalyst inhibition by the coordinating solvent or decomposition of the product/reagents.[14] Check for byproducts related to ester hydrolysis via NMR or LC-MS.
Conclusion and Recommendations
The choice of solvent is a powerful tool for optimizing the Suzuki-Miyaura cross-coupling of this compound. While many solvents can facilitate the reaction, biphasic systems such as 1,4-Dioxane/Water or THF/Water frequently provide the most robust and high-yielding results.[3][15] This is due to their ability to effectively dissolve both the organic substrates and the inorganic base, thereby accelerating the crucial transmetalation step.[7] For any new substrate pairing, the parallel screening protocol detailed in this guide offers a systematic and efficient method to identify the optimal solvent system, ensuring reproducibility, maximizing yield, and minimizing side reactions.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pure.york.ac.uk [pure.york.ac.uk]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Application Notes and Protocols for (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid in Cross-Coupling Reactions
Introduction: A Versatile Building Block for Biaryl Synthesis
(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid, also known as methyl (4-boronophenyl)acetate, is a key bifunctional reagent in modern organic synthesis. Its structure, incorporating both a boronic acid moiety and a methyl ester, makes it an invaluable building block for the construction of complex biaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The primary application of this compound lies within the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for forming carbon-carbon bonds.[3][4]
The Suzuki-Miyaura reaction is celebrated for its mild reaction conditions and remarkable tolerance to a wide array of functional groups, including esters, ketones, amines, and nitriles.[1][3] This inherent compatibility allows for the direct use of highly functionalized coupling partners without the need for extensive protecting group strategies, streamlining synthetic routes and improving overall efficiency. This document provides a detailed guide to the functional group tolerance of this compound in Suzuki-Miyaura coupling reactions, complete with experimental protocols and an analysis of potential side reactions.
Functional Group Tolerance: A Comprehensive Overview
The ester functionality of this compound is generally stable under the basic conditions typically employed in Suzuki-Miyaura couplings.[5] The reaction's high functional group tolerance is a key advantage, enabling the coupling of this boronic acid with a diverse range of aryl and heteroaryl halides and triflates.
Table 1: Compatibility of this compound with Various Functional Groups in Suzuki-Miyaura Coupling
| Functional Group on Coupling Partner | Compatibility | Typical Conditions & Notes |
| Ketones | Excellent | Generally inert. Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and bases (e.g., K₂CO₃, K₃PO₄) are well-tolerated. |
| Aldehydes | Good to Excellent | Aldehydes are generally compatible, though care should be taken with highly reactive aldehydes or under prolonged heating to avoid side reactions. |
| Esters | Excellent | The methyl ester of the boronic acid is stable, as are ester groups on the coupling partner. |
| Amides | Excellent | Amide functionalities are robust and do not interfere with the coupling reaction. |
| Amines (Primary and Secondary) | Good | Unprotected amines can sometimes coordinate to the palladium catalyst, potentially inhibiting the reaction. Use of bulky phosphine ligands or N-protection can mitigate this. |
| Nitriles | Excellent | The cyano group is highly compatible with Suzuki-Miyaura coupling conditions. |
| Nitro Groups | Good | Nitroarenes are generally suitable coupling partners, though reduction of the nitro group can occur under certain conditions with specific catalysts or additives. |
| Halides (Cl, Br, I) | Excellent | The reaction is designed for the coupling of aryl halides. Reactivity order is typically I > Br > OTf >> Cl. |
| Heterocycles | Good to Excellent | A wide range of nitrogen-, oxygen-, and sulfur-containing heterocycles can be successfully coupled. Catalyst poisoning by certain sulfur or nitrogen heterocycles can sometimes be an issue. |
| Alcohols/Phenols | Good | Free hydroxyl groups are generally tolerated, though they may require a stronger base for efficient coupling. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with representative aryl halides bearing different functional groups.
Protocol 1: Coupling with an Electron-Withdrawing Group (4-Bromobenzonitrile)
This protocol details the synthesis of methyl (4'-(cyano)-[1,1'-biphenyl]-4-yl)acetate, demonstrating the compatibility of the nitrile functional group.
Figure 1: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 mmol)
-
4-Bromobenzonitrile (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask with stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, 4-bromobenzonitrile, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the toluene, ethanol, and water solvent mixture via syringe.
-
Attach the condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Coupling with a Sterically Hindered and Electron-Rich Aryl Halide (2-Bromo-1,3,5-trimethylbenzene)
This protocol demonstrates the versatility of the coupling reaction with a more challenging, sterically hindered substrate.
Materials:
-
This compound (1.2 mmol)
-
2-Bromo-1,3,5-trimethylbenzene (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vessel, combine this compound, 2-bromo-1,3,5-trimethylbenzene, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.
-
Add degassed 1,4-dioxane and water.
-
Heat the mixture to 100 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Follow the work-up and purification steps outlined in Protocol 1.
Potential Side Reactions and Mitigation Strategies
While the Suzuki-Miyaura coupling is robust, certain side reactions can occur, particularly with sensitive substrates or under non-optimized conditions.
Figure 2: Overview of potential side reactions in Suzuki-Miyaura coupling.
-
Protodeborylation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is more prevalent with electron-rich or sterically hindered boronic acids and can be promoted by prolonged reaction times or high temperatures. Using anhydrous conditions or minimizing reaction time can reduce the extent of protodeborylation.[6]
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxidants or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[6] Ensuring a properly degassed reaction mixture and using a Pd(0) source can minimize this side product.
-
Ester Hydrolysis: The methyl ester of this compound can undergo hydrolysis to the corresponding carboxylic acid under strongly basic conditions, especially in the presence of aqueous bases at elevated temperatures.[7] Using milder bases like K₂CO₃ or K₃PO₄ and minimizing the water content in the solvent system can prevent significant hydrolysis. If hydrolysis does occur, the resulting carboxylic acid can often be easily separated from the desired ester product during purification.
Conclusion
This compound is a highly versatile and functional-group-tolerant building block for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The inherent stability of the methyl ester under a wide range of standard coupling conditions allows for its direct use with a diverse array of functionalized aryl and heteroaryl halides. By understanding the reaction's scope and potential side reactions, researchers can effectively utilize this valuable reagent to construct complex molecular architectures for applications in drug discovery and materials science.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid . This valuable building block, while effective, presents unique challenges due to its electronic properties and the presence of a base-sensitive ester functional group. This resource is designed to help you navigate these challenges to achieve high yields and product purity.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling of this compound in a direct question-and-answer format.
Question 1: My reaction is resulting in a low yield or has failed completely. What are the primary factors to investigate?
Answer: A low or zero yield can often be traced back to fundamental reaction parameters. A systematic check is the most efficient way to diagnose the problem.
-
Reagent Integrity and Quality:
-
Boronic Acid Stability: this compound is an electron-deficient arylboronic acid, making it particularly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] It is crucial to use fresh, high-purity boronic acid. If degradation is suspected, consider converting it to a more stable pinacol ester derivative for storage and use.[2][3]
-
Aryl Halide Reactivity: The efficiency of the oxidative addition step is highly dependent on the aryl halide. The general reactivity trend is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are significantly more challenging and demand specialized, highly active catalyst systems, often incorporating bulky, electron-rich phosphine ligands.[4][5]
-
Catalyst and Ligand Purity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are notoriously sensitive to air and can oxidize, which deactivates the catalyst.[1] Always use fresh, properly stored catalysts and ligands under an inert atmosphere.
-
-
Reaction Environment:
-
Oxygen Contamination: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive. It is imperative to use anhydrous, degassed solvents and to meticulously purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[1][6]
-
Water Content: While many Suzuki protocols use aqueous base solutions, the presence of excess water can promote protodeboronation.[4] If this side reaction is problematic, switching to anhydrous conditions may be beneficial.
-
Question 2: I'm observing significant formation of methyl benzoate as a byproduct. How can I prevent this protodeboronation?
Answer: Protodeboronation is the most common failure mode for electron-deficient boronic acids like yours.[1][2] This side reaction consumes your starting material and directly lowers the yield of your desired product. Several strategies can mitigate this issue:
-
Choice of Base: The base is essential for activating the boronic acid for transmetalation, but harsh bases can accelerate protodeboronation.[7] Avoid strong hydroxide bases (NaOH, KOH). Instead, opt for milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1][4] These bases are often effective at promoting the desired coupling while minimizing the unwanted side reaction.
-
Temperature Control: Higher temperatures can increase the rate of protodeboronation. It is advisable to screen a range of temperatures (e.g., 60-100°C) to find the optimal balance between a reasonable reaction rate and minimal side product formation.[8]
-
Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol or neopentylglycol ester, can significantly reduce the rate of protodeboronation.[3][9] These esters slowly hydrolyze in situ to generate the active boronic acid, keeping its standing concentration low and thus disfavoring the side reaction.[2]
Question 3: My final product is contaminated with (4-carboxyphenyl)acetic acid. What is causing the hydrolysis of my methyl ester, and how can I avoid it?
Answer: The methyl ester in your boronic acid is susceptible to hydrolysis under basic conditions, especially at elevated temperatures. This saponification is a competing reaction that leads to impurities that can be difficult to separate from your desired product.
-
Base Selection is Critical: This is the most important factor. Strong bases like sodium or potassium hydroxide will readily hydrolyze the ester. The use of milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is strongly recommended to preserve the ester group.[10]
-
Minimize Reaction Time and Temperature: Monitor the reaction's progress using TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly.[1] Unnecessarily long reaction times at high temperatures will increase the extent of hydrolysis.
-
Aqueous vs. Anhydrous: While aqueous bases are common in Suzuki couplings, they provide the water necessary for hydrolysis. If hydrolysis remains a problem even with milder bases, consider switching to a completely anhydrous system, using a base like anhydrous K₃PO₄ or Cs₂CO₃ in a solvent like THF or Dioxane.[11]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst and ligand system for coupling with this compound?
For general applications with aryl bromides or iodides, a standard system like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with PPh₃ or other triarylphosphine ligands is a good starting point. For more challenging couplings, such as with aryl chlorides or sterically hindered partners, more advanced catalyst systems are required. Buchwald ligands (e.g., SPhos, XPhos) and their corresponding G2 or G3 palladacycle precatalysts are highly effective due to their high activity and stability.[5][6]
Q2: How do I choose the optimal solvent for my reaction?
The choice of solvent depends on the reaction temperature and the solubility of your reagents. Common choices include:
-
Ethereal Solvents: Dioxane, Tetrahydrofuran (THF), or 2-Methyl-THF are excellent choices.[12] They have good solvating properties for a wide range of substrates.
-
Aromatic Solvents: Toluene can be used, especially for higher temperature reactions.
-
Co-solvents: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is used to dissolve the inorganic base.[12] However, as noted above, water can contribute to side reactions.
Q3: How many equivalents of boronic acid and base should I use?
A slight excess of the boronic acid is typically used to ensure complete consumption of the (often more expensive) aryl halide. A good starting point is 1.1 to 1.5 equivalents of this compound. For the base, 2.0 to 3.0 equivalents are standard to ensure efficient activation of the boronic acid and to neutralize any acidic byproducts formed during the reaction.[12]
Part 3: Protocols & Data
Data Presentation: Recommended Reaction Parameters
The optimal conditions depend heavily on the reactivity of the aryl halide coupling partner. Use the table below as a starting point for your optimization.
| Parameter | Aryl Iodide / Bromide | Aryl Chloride / Triflate |
| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd₂(dba)₃, Palladacycle Precatalysts |
| Ligand | PPh₃, P(o-tol)₃ | XPhos, SPhos, RuPhos, P(t-Bu)₃ |
| Catalyst Loading | 1-3 mol% | 2-5 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄, CsF |
| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O | Toluene, 2-MeTHF, Dioxane (often anhydrous) |
| Temperature | 80-100 °C | 100-120 °C |
Experimental Protocols
Protocol 1: Standard Protocol for Aryl Bromides
This protocol is a robust starting point for coupling with standard aryl bromides.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL). Bubble argon through the solution for 15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]
Protocol 2: Optimized Anhydrous Protocol for Challenging Couplings (e.g., Aryl Chlorides)
This protocol is designed to minimize protodeboronation and ester hydrolysis.
-
Reaction Setup: In a glovebox or under a strong counterflow of argon, add the aryl chloride (1.0 mmol, 1.0 eq), this compound pinacol ester (1.5 mmol, 1.5 eq), and finely ground, anhydrous potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq) to an oven-dried vial with a stir bar.
-
Catalyst Addition: Add the palladacycle precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or 2-MeTHF (5 mL).
-
Reaction: Seal the vial tightly with a Teflon-lined cap and remove it from the glovebox. Place it in a preheated aluminum heating block at 110 °C and stir.
-
Monitoring & Workup: Follow steps 5-7 from Protocol 1.
Part 4: Visualizations
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Technical Support Center: (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid in their synthetic endeavors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your experimental outcomes. Our focus is on providing not just procedural steps, but also the underlying scientific principles to foster a deeper understanding of your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The three most prevalent side reactions are protodeboronation, homocoupling, and hydrolysis of the methyl ester. The electron-withdrawing nature of the methoxycarbonylmethyl substituent can influence the propensity of these side reactions.[1][2]
-
Protodeboronation: This is the loss of the boronic acid moiety, which is replaced by a hydrogen atom, yielding methyl phenylacetate. This side reaction is often promoted by harsh basic conditions and the presence of protic solvents.[1] Arylboronic acids with electron-withdrawing groups can be more susceptible to this process under certain conditions.[3]
-
Homocoupling: This is the palladium-catalyzed dimerization of the boronic acid to form dimethyl 4,4'-bibenzyl-α,α'-dicarboxylate. The primary culprits for homocoupling are the presence of oxygen and excess Pd(II) species in the reaction mixture.[4]
-
Ester Hydrolysis: The methyl ester is susceptible to saponification under strongly basic conditions, especially at elevated temperatures, leading to the formation of the corresponding carboxylate salt, (4-(carboxylatomethyl)phenyl)boronic acid.
Q2: How should I store and handle this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is recommended to store it under an inert atmosphere, such as argon or nitrogen, at 2-8°C.[5] Boronic acids, in general, can be susceptible to oxidation and dehydration to form boroxines upon prolonged exposure to air and moisture. While boronic esters are generally more stable, proper storage is still crucial to prevent degradation and ensure reproducibility in your reactions.[6]
Q3: Can I use this compound directly, or should I convert it to a boronate ester?
A3: While this compound can be used directly in many Suzuki-Miyaura couplings, converting it to a more stable boronate ester, such as a pinacol or MIDA ester, can be advantageous, especially in cases where protodeboronation is a significant issue.[1][3] Boronate esters often exhibit enhanced stability and can participate in "slow-release" strategies, where the active boronic acid is generated in situ, keeping its concentration low and minimizing side reactions.[1]
Troubleshooting Guide: Side Reactions
Issue 1: Significant Formation of Protodeboronated Byproduct (Methyl Phenylacetate)
The appearance of a significant amount of methyl phenylacetate in your reaction mixture indicates that protodeboronation is a competing pathway. This side reaction is particularly problematic with electron-deficient arylboronic acids.[3]
Root Cause Analysis:
-
Excessively Strong Base: Strong bases, especially in the presence of water, can accelerate the rate of protodeboronation.[3] The mechanism often involves the formation of a boronate species that is then protonated at the ipso-carbon.[3]
-
High Reaction Temperature: Elevated temperatures can provide the activation energy needed for the cleavage of the carbon-boron bond.
-
Presence of Protic Solvents: Water and alcohols can act as proton sources for the protodeboronation reaction.
Solutions:
| Strategy | Rationale | Recommended Action |
| Optimize the Base | Milder bases are less likely to promote protodeboronation. The choice of base is critical and should be tailored to your specific substrates.[7] | Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][7] In cases where the ester functionality is sensitive, powdered KF can be an effective base.[8] |
| Anhydrous Conditions | The exclusion of water minimizes the primary proton source for protodeboronation. | Use anhydrous solvents and ensure all reagents and glassware are thoroughly dried. Consider using a boronate ester (e.g., pinacol ester) which is more stable under anhydrous conditions.[6] |
| Lower Reaction Temperature | Reducing the thermal energy of the system can disfavor the protodeboronation pathway. | If your coupling partners are sufficiently reactive, try running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C). |
| Use a "Slow-Release" Strategy | Converting the boronic acid to a MIDA boronate ester allows for the slow, controlled release of the boronic acid into the reaction, keeping its concentration low and minimizing side reactions.[1] | Prepare the MIDA boronate ester of this compound and use it in the coupling reaction.[3] |
Experimental Protocol: Minimizing Protodeboronation
-
Reagent Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and finely powdered K₃PO₄ (2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) followed by the anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Reaction Execution: Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
Logical Workflow for Troubleshooting Protodeboronation
Caption: Troubleshooting workflow for protodeboronation.
Issue 2: Formation of Homocoupled Dimer
The presence of dimethyl 4,4'-bibenzyl-α,α'-dicarboxylate as a significant byproduct is indicative of a homocoupling side reaction.
Root Cause Analysis:
-
Presence of Oxygen: Dissolved oxygen in the reaction solvent can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species, which can then promote homocoupling.[4]
-
Inefficient Reduction of Pd(II) Precatalyst: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species may be incomplete, leaving residual Pd(II) to catalyze the homocoupling.
-
Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the competing homocoupling pathway can become more significant.
Solutions:
| Strategy | Rationale | Recommended Action |
| Rigorous Degassing | The removal of dissolved oxygen is paramount to preventing the oxidation of the Pd(0) catalyst and subsequent homocoupling.[4] | Thoroughly degas the reaction solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. |
| Use of Pd(0) Precatalysts | Starting with a Pd(0) source eliminates the need for an in-situ reduction step, which can sometimes be inefficient. | Employ a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Pre-activation of Pd(II) Catalyst | If using a Pd(II) precatalyst, ensuring its complete reduction to Pd(0) before the main reaction begins can suppress homocoupling. | Consider pre-stirring the Pd(II) precatalyst with a phosphine ligand in the presence of the base for a short period before adding the boronic acid. |
| Optimize Catalyst and Ligand | Highly active catalyst systems can accelerate the desired cross-coupling reaction, outcompeting the homocoupling pathway. | For challenging couplings, consider using highly active Buchwald or Fu-type ligands and precatalysts.[8][9] |
Experimental Protocol: Suppressing Homocoupling
-
Solvent Degassing: Place the anhydrous solvent in a Schlenk flask and bubble argon through it for 30-60 minutes.
-
Reaction Setup: In a separate, flame-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), base (e.g., K₂CO₃, 2.0 eq.), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add the degassed solvent to the reaction flask via cannula under a positive pressure of argon.
-
Reaction Execution: Heat the reaction to the desired temperature and monitor its progress.
Reaction Pathway: Homocoupling Mechanism
Caption: Simplified mechanism of Pd(II)-mediated homocoupling.
Issue 3: Hydrolysis of the Methyl Ester
The presence of the carboxylic acid byproduct, (4-(carboxymethyl)phenyl)boronic acid, indicates that the ester functionality is not stable under the reaction conditions.
Root Cause Analysis:
-
Strongly Basic Conditions: Strong bases like NaOH and KOH, particularly in aqueous media, readily saponify esters.[10]
-
High Reaction Temperatures: Ester hydrolysis is an activated process, and higher temperatures will increase its rate.[10]
-
Prolonged Reaction Times: The longer the reaction is exposed to basic conditions, the greater the extent of hydrolysis.
Solutions:
| Strategy | Rationale | Recommended Action |
| Use a Milder, Non-Hydroxide Base | Bases like carbonates and phosphates are generally less aggressive towards ester functionalities compared to hydroxides. | Employ K₂CO₃, Cs₂CO₃, or K₃PO₄ as the base. For particularly sensitive substrates, KF can be an excellent choice as it is a weak base but still effective in promoting the Suzuki coupling.[8] |
| Minimize Water Content | While some water is often beneficial for Suzuki couplings, excess water can facilitate ester hydrolysis. | Use a biphasic solvent system with a minimal amount of water (e.g., Toluene/H₂O 10:1) or consider anhydrous conditions if compatible with your system. |
| Lower Reaction Temperature | Reducing the temperature can significantly slow down the rate of ester hydrolysis. | If possible, run the reaction at a lower temperature (e.g., room temperature to 60 °C) with a more active catalyst system. |
| Protect the Carboxylic Acid | If ester hydrolysis is unavoidable and the resulting carboxylic acid complicates purification, consider using a more robust protecting group for the carboxylic acid functionality. | This is a less common approach for this specific substrate but could be considered in complex syntheses. |
Experimental Protocol: Preserving the Ester Group
-
Reagent Preparation: In a reaction vial, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), and powdered KF (3.0 eq.).
-
Catalyst and Solvent: Add the palladium catalyst (e.g., a Buchwald precatalyst, 1-2 mol%) and a suitable anhydrous, degassed solvent (e.g., THF or 1,4-dioxane).
-
Inert Atmosphere: Seal the vial and purge with argon.
-
Reaction Execution: Heat the reaction to a moderate temperature (e.g., 70 °C) and monitor for completion.
Purification Strategies
After mitigating the side reactions as much as possible, effective purification is key to obtaining your desired product in high purity.
-
vs. Protodeboronated Byproduct (Methyl Phenylacetate): The desired biaryl product is typically much less polar than the starting boronic acid and the protodeboronated byproduct. Standard silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane is usually effective for separation.
-
vs. Homocoupled Dimer: The homocoupled dimer will have a polarity similar to the desired product, which can make chromatographic separation challenging. Careful selection of the mobile phase and potentially the use of a different stationary phase (e.g., alumina) may be necessary. In some cases, recrystallization can be an effective method to separate the desired product from the more symmetrical homocoupled byproduct.
-
vs. Hydrolyzed Carboxylic Acid: If ester hydrolysis has occurred, the resulting carboxylic acid is much more polar than the desired ester product. An acidic workup followed by extraction with an organic solvent will retain the desired product in the organic phase, while the carboxylic acid may be partially extracted. The remaining carboxylic acid can be easily removed by silica gel chromatography. Alternatively, a basic wash of the organic layer during workup can remove the acidic byproduct as its carboxylate salt.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H11BO4 | CID 11264019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Post-Synthesis Purification of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
Welcome to the dedicated technical support guide for the post-synthesis purification of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction: The Challenge of Purifying this compound
This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, its purification can be challenging due to the presence of two potentially reactive functional groups: the boronic acid and the methyl ester. The boronic acid moiety is prone to dehydration to form boroxines (cyclic anhydrides) and can be susceptible to protodeboronation under certain conditions. The methyl ester, on the other hand, is sensitive to hydrolysis, especially under basic or strongly acidic conditions.
This guide will equip you with the knowledge to anticipate and overcome these challenges, enabling you to obtain your target compound with high purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: My crude product is a sticky oil or an amorphous solid that is difficult to handle.
-
Probable Cause: This is often due to the presence of boroxines, which are formed by the intermolecular dehydration of boronic acids. Residual solvents or other impurities can also contribute to this issue.
-
Solution:
-
Trituration: Attempt to solidify the crude material by trituration with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. This can help to crash out the desired boronic acid as a solid, while leaving some impurities dissolved.
-
Azeotropic Removal of Water: Dissolve the crude product in a solvent like toluene and remove the solvent under reduced pressure. This can help to azeotropically remove residual water, which can drive the equilibrium back from the boroxine to the boronic acid. Repeat this process a few times.
-
Issue 2: During my aqueous work-up with a basic wash (e.g., NaHCO₃ or NaOH), I seem to be losing my product or obtaining a new, more polar spot on TLC.
-
Probable Cause: You are likely hydrolyzing the methyl ester to the corresponding carboxylic acid, (4-(carboxymethyl)phenyl)boronic acid. The resulting carboxylate salt is highly water-soluble, leading to product loss into the aqueous layer.
-
Solution:
-
Avoid Strong Bases: If possible, avoid using strong bases like NaOH or even Na₂CO₃ during the workup. If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate (NaHCO₃) and perform the extraction quickly at low temperatures (0-5 °C) to minimize hydrolysis.
-
Acidify and Re-extract: If you suspect hydrolysis has occurred, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 3-4. This will protonate the carboxylate, making the hydrolyzed product less water-soluble. You can then attempt to extract the carboxylic acid derivative with an organic solvent like ethyl acetate.
-
Issue 3: My compound streaks badly on a silica gel column, and I get poor separation and recovery.
-
Probable Cause: Boronic acids are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and sometimes irreversible adsorption.
-
Solution:
-
Use a Modified Silica Gel: Deactivate the silica gel by pre-treating it with a small amount of a modifier in your eluent system, such as triethylamine (0.1-1%) or acetic acid (0.1-1%), depending on the nature of the impurities you are trying to separate.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina for your column chromatography.
-
Convert to a Boronate Ester: For particularly challenging separations, you can temporarily protect the boronic acid as a more chromatographically stable boronate ester, such as a pinacol ester. This can be achieved by reacting the crude product with pinacol. After purification, the boronic acid can be regenerated by hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of this compound?
A1: The impurity profile will depend on the synthetic route. If you are using a Suzuki-Miyaura coupling reaction, common impurities include:
-
Homocoupled byproducts: Dimers of your starting aryl halide or of the boronic acid itself.
-
Protodeboronated starting material: The arene where the boronic acid group has been replaced by a hydrogen.
-
Unreacted starting materials.
-
Residual palladium catalyst and ligands.
-
(4-(Carboxymethyl)phenyl)boronic acid: From the hydrolysis of the methyl ester.
Q2: What is the best way to remove residual palladium catalyst from my product?
A2: Residual palladium can often be removed by:
-
Filtration through Celite® or silica gel: Dissolve your crude product in a suitable solvent and pass it through a short plug of Celite® or silica gel.
-
Aqueous washes: Some palladium species can be removed with an aqueous wash, sometimes with the addition of a mild chelating agent like thiourea or by washing with a dilute aqueous solution of sodium thiosulfate.
-
Specialized scavengers: There are commercially available scavenger resins designed to bind and remove residual palladium.
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization can be a very effective purification method if your compound is a solid. The key is to find a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
Q4: What are some recommended solvent systems for recrystallization?
A4: For arylboronic acids, common recrystallization solvents include:
-
Water: If the compound has some water solubility.
-
Toluene
-
Ethyl acetate/Hexanes: Dissolve in a minimum of hot ethyl acetate and add hexanes until the solution becomes cloudy, then allow to cool slowly.
-
Dichloromethane/Hexanes: Similar to the ethyl acetate/hexanes system.
It is always best to perform small-scale solvent screening to identify the optimal system for your specific crude material.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound should be assessed using a combination of techniques:
-
¹H and ¹³C NMR spectroscopy: To confirm the structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight.
-
Melting point analysis: A sharp melting point is indicative of high purity.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction (with caution)
This method is effective for removing non-acidic and non-basic impurities but carries the risk of ester hydrolysis.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x volume of organic layer). Perform this step quickly and at a low temperature (ice bath) to minimize ester hydrolysis.
-
Combine the aqueous layers and wash with the organic solvent to remove any remaining non-acidic impurities.
-
Carefully acidify the aqueous layer to pH 3-4 with cold, dilute HCl (1M).
-
Extract the acidified aqueous layer with fresh ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a silica gel column with the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (or Neutral Alumina) | Standard for most organic purifications. Alumina can be used if strong interaction with silica is observed. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Good starting point for separating compounds of moderate polarity. |
| Gradient Profile | Start with 10% Ethyl Acetate in Hexanes, gradually increase to 50-100% | Allows for the elution of non-polar impurities first, followed by the product. |
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., toluene, ethyl acetate, or a mixture like ethyl acetate/hexanes).
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Crystal Formation: If crystals form, this is a good solvent system. If no crystals form, try a different solvent or solvent mixture.
-
Scale-up: Once a suitable solvent system is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Isolation: Allow the solution to cool as before. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Visualizing the Purification Workflow
Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Potential Side Reaction: Ester Hydrolysis
Caption: The hydrolysis of the methyl ester to a carboxylic acid under basic conditions.
troubleshooting low conversion in (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid reactions
An in-depth guide to overcoming common challenges in cross-coupling reactions involving (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid, designed for chemists in research and development.
Technical Support Center: this compound
Welcome to the technical support guide for reactions involving this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent, primarily in Suzuki-Miyaura cross-coupling reactions. The presence of a base-sensitive methyl ester functionality introduces specific challenges that can lead to low conversion, side product formation, and purification difficulties. This guide provides in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format to help you optimize your reactions for success.
Troubleshooting Guide: Low Conversion & Side Reactions
This section addresses the most common issues encountered when using this compound. Each answer provides not just a solution, but the chemical reasoning behind it.
Q1: My Suzuki-Miyaura reaction has stalled or shows low conversion. What are the primary factors to investigate?
Low conversion is a multifaceted problem. A systematic approach, starting with the most likely culprits, is the key to an efficient solution.
Primary Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Inadequate degassing or trace oxygen can lead to catalyst decomposition and the formation of palladium black.[1]
-
Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes or using freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas. Consider using modern, air-stable palladium precatalysts (e.g., G3 or G4 palladacycles), which are designed for rapid formation of the active Pd(0) species under reaction conditions.[1][2]
-
-
Inefficient Transmetalation: The transmetalation step, where the aryl group is transferred from boron to palladium, is often rate-limiting. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[3][4][5]
-
Solution: The choice of base and solvent is critical. The base must be strong enough to form the boronate but not so strong as to cause side reactions (see Q2 & Q3). Ensure the base is finely powdered and, for anhydrous reactions, thoroughly dried. In biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]
-
-
Competing Side Reactions: The most significant yield-reducing pathways for this specific substrate are protodeboronation and ester hydrolysis. If your starting materials are being consumed but the desired product is not forming, these side reactions are the likely cause.
-
Solution: Analyze your crude reaction mixture by LC-MS or NMR to identify byproducts. If you observe methyl (4-boronophenyl)acetate being converted to methyl phenylacetate, you are facing protodeboronation (see Q2). If you see the corresponding carboxylic acid, ester hydrolysis is the issue (see Q3).
-
References
Technical Support Center: Catalyst Deactivation in (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during Suzuki-Miyaura cross-coupling reactions involving (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental work.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
Catalyst deactivation is a primary cause of low yields and reaction failures in Suzuki-Miyaura couplings. The following table outlines common symptoms, their probable causes related to catalyst deactivation, and actionable solutions.
| Symptom | Probable Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low or No Conversion of Starting Materials | 1. Inactive Catalyst: The active Pd(0) species has not been generated from the Pd(II) precatalyst or has been deactivated by oxygen.[1][2] 2. Inefficient Oxidative Addition: The aryl halide partner may be electron-rich or sterically hindered, slowing down this often rate-limiting step.[3][4] 3. Protodeboronation of Boronic Acid: The boronic acid is degrading faster than it is coupling.[1][5] | 1. Catalyst Activation & Handling: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your conditions are suitable for its reduction to Pd(0).[6] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Crucially, maintain a strictly inert atmosphere by thoroughly degassing solvents and reagents to prevent catalyst oxidation.[1] 2. Ligand Selection: For challenging aryl halides, employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition.[3][7] 3. Minimize Protodeboronation: See detailed strategies in the FAQ section below. |
| Reaction Stalls Prematurely | 1. Catalyst Agglomeration (Palladium Black): The active, soluble palladium catalyst has precipitated as inactive palladium black.[2][8] This is often caused by high temperatures or insufficient ligand stabilization. 2. Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other decomposition pathways under reaction conditions.[9] 3. Product Inhibition: The product of the reaction may coordinate to the palladium center, inhibiting further catalytic turnover.[10] | 1. Control Temperature & Ligand Ratio: Avoid excessive temperatures.[11] Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1) to maintain catalyst stability.[7] 2. Use Robust Ligands: Consider thermally stable ligands, such as certain biaryl phosphines or NHCs, which are more resistant to degradation.[4][12] 3. Monitor Reaction Progress: If product inhibition is suspected, consider strategies like running the reaction at a lower concentration or adding the limiting reagent portion-wise. |
| Formation of Significant Side Products | 1. Homocoupling of Boronic Acid: The boronic acid couples with itself, a reaction that can be competitive with the desired cross-coupling, especially at higher temperatures or if the cross-coupling is slow.[3][13] 2. Protodeboronation: As mentioned, this leads to the formation of methyl phenylacetate as a byproduct.[14] | 1. Optimize Reaction Conditions: Lowering the reaction temperature can sometimes disfavor homocoupling. Ensure efficient cross-coupling by using an optimal catalyst system.[15] 2. Address Protodeboronation: Implement strategies outlined in the FAQs, such as using boronic esters or anhydrous conditions.[3] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[14] In the case of this compound, this results in the formation of methyl phenylacetate. This process consumes the boronic acid, reducing the yield of the desired coupled product.[5] Electron-deficient arylboronic acids, like the one , can be particularly susceptible to this decomposition pathway, which is often accelerated by high temperatures and the presence of a base and water.[16][17]
Q2: How can I minimize protodeboronation?
A: Several strategies can be employed to mitigate this undesired side reaction:
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA ester, can protect it from premature decomposition.[3][18] These esters are generally more resistant to protodeboronation and release the active boronic acid in situ during the reaction.
-
Choice of Base: The base is essential for activating the boronic acid for transmetalation but can also promote protodeboronation.[19] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[5]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation. For sensitive substrates, employing strictly anhydrous conditions can be advantageous.[1][3]
-
Lower Reaction Temperature: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can help to slow down the rate of protodeboronation.[1]
Q3: I see a black precipitate forming in my reaction. What is it and is it always a bad sign?
A: The black precipitate is typically palladium black, which consists of agglomerated, inactive palladium nanoparticles.[2] While the appearance of some black solid is common in many successful Suzuki reactions, a rapid and extensive precipitation early in the reaction often indicates poor catalyst stability and can lead to incomplete conversion.[8] This agglomeration effectively removes the catalyst from the soluble, active catalytic cycle.[20]
Q4: My reaction is sluggish with an aryl chloride, but works well with the corresponding aryl bromide. Is this a catalyst deactivation issue?
A: Not necessarily. This is more likely due to the inherent difference in reactivity of the aryl halides. The oxidative addition of palladium into the carbon-halogen bond is a critical and often rate-determining step in the catalytic cycle.[4] This step is significantly slower for aryl chlorides compared to aryl bromides or iodides due to the stronger carbon-chlorine bond.[2] To overcome this, more reactive catalyst systems, typically employing bulky and electron-rich phosphine ligands (like Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), are required to facilitate the oxidative addition of the less reactive aryl chloride.[12][21]
Visualizing the Process: The Suzuki-Miyaura Cycle and Deactivation Pathways
To better understand the process, the following diagrams illustrate the key steps of the Suzuki-Miyaura catalytic cycle and the common pathways that lead to catalyst deactivation.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Common Catalyst Deactivation Pathways.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.[22]
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Degassing: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes. This can be done by subjecting the flask to several vacuum/inert gas backfill cycles.[1]
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water, to achieve a 0.1-0.2 M concentration relative to the aryl bromide) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Characterization of a Deactivated Catalyst
If you suspect catalyst deactivation via precipitation, characterizing the spent catalyst can offer valuable insights.[8]
-
Sample Preparation: Carefully isolate the black precipitate (palladium black) from the reaction mixture by filtration under an inert atmosphere.
-
Washing: Wash the precipitate with the solvent used in the reaction to remove any adsorbed organic species.
-
Drying: Dry the solid under vacuum.
-
Analysis:
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of the palladium particles and confirm aggregation.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the palladium and identify any surface poisoning agents.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts [mdpi.com]
- 21. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. organic-synthesis.com [organic-synthesis.com]
improving reaction time for (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid coupling
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency. However, challenges often arise when working with specific substrate classes. This guide focuses on a frequently encountered issue: slow or incomplete coupling of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. This substrate contains an electron-withdrawing ester functional group, which can decrease the nucleophilicity of the boronic acid and render it susceptible to degradation under standard coupling conditions. This technical center provides in-depth troubleshooting guides, FAQs, and optimized protocols to help you overcome these challenges and significantly improve your reaction times and yields.
Troubleshooting Guide: Diagnosing and Solving Slow Reactions
This section is structured to address the most common issues encountered when coupling electron-deficient boronic acids.
Q1: My reaction is extremely slow or has stalled. What are the primary factors to investigate and how can I fix them?
A slow or stalled reaction is the most common complaint. The issue typically stems from one or more suboptimal parameters in the reaction setup. Let's break down the likely culprits and their solutions.
-
1. Inefficient Catalyst System: The choice of palladium precursor and, more importantly, the ligand is the single most critical factor for success.
-
The Problem: Traditional or "ligand-free" catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ alone are often too slow for challenging substrates. The rate-determining step, either oxidative addition or reductive elimination, is not sufficiently accelerated.[1][2]
-
The Solution: Employ Modern Ligand Systems. Switch to a more active catalyst system featuring bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3]
-
-
2. Suboptimal Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation, but the wrong choice can hinder the reaction or promote side reactions.[5][6]
-
The Problem: A base that is too weak may not form the reactive boronate "ate" complex efficiently, slowing the transmetalation step.[7] Conversely, a base that is too harsh, especially in the presence of water, can accelerate the decomposition of your electron-deficient boronic acid (see Q3).[8][9]
-
The Solution: Balance Strength and Compatibility.
-
Recommendation: For this compound, potassium phosphate (K₃PO₄) is an excellent starting point. It is strong enough to promote the reaction but generally gentler than hydroxides, reducing the risk of protodeboronation.[9] Cesium carbonate (Cs₂CO₃) is another strong contender.
-
-
-
3. Incorrect Solvent Choice: The solvent system affects the solubility of all components and the stability of the catalytic intermediates.[10]
-
The Problem: Poor solubility of the base, boronic acid, or catalyst can lead to a heterogeneous mixture with slow reaction kinetics.
-
The Solution: Ensure Homogeneity.
-
Recommendation: A mixture of an organic solvent and water is often highly effective. Systems like 1,4-Dioxane/H₂O or Toluene/H₂O (typically in ratios from 4:1 to 10:1) are robust choices that help dissolve both the organic substrates and the inorganic base.
-
-
-
4. Insufficient Thermal Energy: Many Suzuki couplings require elevated temperatures to proceed at a practical rate.
-
The Problem: Room temperature conditions are often insufficient for activating less reactive coupling partners like aryl chlorides or electron-deficient boronic acids.[11]
-
The Solution: Increase Reaction Temperature.
-
Q2: I suspect my boronic acid is decomposing via protodeboronation. What are the signs and how can I prevent it?
Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This is a major pathway for yield loss with electron-deficient arylboronic acids.[9][14]
-
The Signs: Your reaction stalls, and upon analysis (e.g., LC-MS), you find significant amounts of your starting aryl halide and methyl 2-phenylacetate (the "deboronated" product).
-
Prevention Strategies:
-
Use a Milder Base: As mentioned, switch from strong hydroxides (NaOH, KOH) to carbonates or phosphates (K₃PO₄, Cs₂CO₃).[9]
-
Minimize Water: While some water is beneficial for dissolving the base, excess water can serve as the proton source for this side reaction. Try reducing the water content in your solvent system or, if compatible with your base, use anhydrous conditions.
-
Use a More Stable Boron Reagent: Convert the boronic acid into a more robust derivative that slowly releases the active species in situ. This keeps the instantaneous concentration of the sensitive boronic acid low.
-
Q3: My reaction produces a significant amount of biaryl homocoupling product from the boronic acid. How can I stop this?
Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) consumes your boronic acid and complicates purification.
-
The Cause: This side reaction is almost always caused by the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then enter a catalytic cycle that promotes homocoupling.[4][17]
-
The Solution: Rigorous Degassing.
-
Recommendation: Ensure your reaction solvent is thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[18] Alternatively, the freeze-pump-thaw method (three cycles) is highly effective. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Frequently Asked Questions (FAQs)
-
What is the fundamental role of the base in the Suzuki-Miyaura coupling? The primary role of the base is to react with the boronic acid to form a more nucleophilic "boronate" species (e.g., [ArB(OH)₃]⁻). This anionic complex is significantly more reactive and readily transfers its organic group to the palladium(II) center during the transmetalation step, which is often the rate-determining step of the cycle.[5][6][7]
-
Why is an inert atmosphere so critical for reaction speed and yield? An inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst. Oxygen can lead to the formation of palladium oxides and promote the homocoupling of the boronic acid, both of which stall the desired cross-coupling cycle and reduce the final product yield.[4][17][19]
-
Can I use a different palladium precursor? Yes. While Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, modern pre-catalysts are often more efficient. Palladacycle pre-catalysts (e.g., Buchwald pre-catalysts) are designed to cleanly and rapidly generate the active, monoligated Pd(0) species in solution, often leading to faster and more reproducible reactions.[4]
-
How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a quick method for qualitative monitoring. For quantitative analysis, taking small aliquots from the reaction mixture (under inert atmosphere if possible) and analyzing them by GC-MS or LC-MS is the most reliable method. This allows you to track the consumption of starting materials and the formation of the product over time.
Visualizations and Workflows
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Slow Reactions
Caption: A decision-making workflow for troubleshooting slow coupling reactions.
Data & Protocols
Table 1: Comparison of Reaction Parameters for Accelerating Coupling
| Parameter | Standard Condition | Optimized Condition | Rationale for Improvement |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ (1-2 mol%) / SPhos (2-4 mol%) | Bulky, electron-rich SPhos ligand accelerates oxidative addition and reductive elimination, increasing turnover frequency.[2][3] |
| Base | Na₂CO₃ (2 equiv) | K₃PO₄ (2-3 equiv) | K₃PO₄ provides sufficient basicity for boronate formation while being less harsh, minimizing boronic acid decomposition.[9] |
| Solvent | Toluene | 1,4-Dioxane / H₂O (5:1) | The aqueous mixture improves the solubility of the inorganic base, leading to a more homogeneous and faster reaction. |
| Temperature | 80 °C | 100 °C | Increased temperature provides the necessary activation energy, but must be balanced against potential catalyst degradation.[12][13][20] |
| Atmosphere | Nitrogen purge | Rigorous degassing (Ar sparge or Freeze-Pump-Thaw) | Thorough removal of oxygen prevents catalyst deactivation and unwanted homocoupling side reactions.[4][17] |
Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Standard Suzuki-Miyaura Conditions
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of inert gas, add 10 mL of degassed toluene.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the aryl halide is consumed.
Protocol B: Optimized Conditions for Accelerated Coupling
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).
-
Add palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).
-
Seal the flask with a septum. Evacuate and backfill the flask with Argon three times.
-
Prepare a degassed solvent mixture of 1,4-Dioxane and Water (5:1 ratio, 10 mL total). To degas, bubble Argon through the solvent mixture for 20 minutes.
-
Under a positive pressure of Argon, add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. A significant increase in reaction rate should be observed compared to the standard protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. researchgate.net [researchgate.net]
- 19. quora.com [quora.com]
- 20. researchgate.net [researchgate.net]
dealing with impurities in (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
<Technical Support Center: (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid >
Welcome to the technical support center for this compound (MMPB). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile reagent. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting strategies for dealing with impurities.
Introduction to this compound (MMPB)
This compound, also known as Methyl (4-boronophenyl)acetate, is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its utility in constructing complex organic molecules makes it a valuable reagent in pharmaceutical and materials science research. However, like many boronic acids, MMPB is susceptible to the formation of specific impurities that can complicate reactions and subsequent purification steps. Understanding and managing these impurities is crucial for successful and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my sample of this compound?
A1: The most prevalent impurities associated with MMPB and other arylboronic acids are boroxines (anhydrides) and the product of protodeboronation.
-
Boroxines: These are cyclic trimers formed by the intermolecular dehydration of three boronic acid molecules. This is a reversible process, and the equilibrium between the boronic acid and the boroxine can be influenced by factors such as temperature, solvent, and the presence of water.[2][3][4] The formation of boroxine is often observed during storage or upon heating.[2][3]
-
Protodeboronation Product: This impurity, methyl phenylacetate, results from the cleavage of the C-B bond and its replacement with a C-H bond. This process can be catalyzed by residual palladium from the synthesis, acids, bases, or even trace metals.[5][6][7] The presence of water can also accelerate deboronation.[5]
Q2: I see some unexpected peaks in my NMR spectrum. How can I identify if they correspond to boroxine?
A2: ¹¹B NMR spectroscopy is a powerful tool for distinguishing between the boronic acid and its corresponding boroxine. The boron atom in the trigonal boronic acid typically resonates at a different chemical shift (around δ 25-35 ppm) compared to the tetrahedral boron in the boroxine (around δ 15-25 ppm).[8] The relative integration of these signals can provide a quantitative ratio of the two species in your sample.[8] In ¹H NMR, the formation of boroxine can lead to broader peaks for the aromatic protons adjacent to the boron-containing group.
Q3: My Suzuki-Miyaura coupling reaction is giving low yields. Could impurities in my this compound be the cause?
A3: Yes, impurities can significantly impact the efficiency of your cross-coupling reaction.
-
Boroxine: While boroxine can participate in some cross-coupling reactions, its reactivity can differ from the free boronic acid. The in-situ hydrolysis of boroxine back to the boronic acid is often a prerequisite for efficient transmetalation to the palladium catalyst.[2] If the reaction conditions do not favor this hydrolysis, you may observe lower yields.
-
Protodeboronation Product: The presence of methyl phenylacetate, the protodeboronated impurity, means there is less of your desired boronic acid available to participate in the reaction, directly leading to lower yields of the desired coupled product.
Troubleshooting Guides
Issue 1: My this compound appears to be degrading upon storage.
Underlying Cause: Boronic acids are susceptible to dehydration to form boroxines, especially when exposed to air and ambient temperatures over time.[2]
Troubleshooting Workflow:
Caption: Workflow for addressing degradation of MMPB during storage.
Recommended Action:
-
Storage: Always store this compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container. Refrigeration at 2-8°C is also recommended to minimize thermal degradation.
-
Re-evaluation: If you suspect degradation, re-analyze the material by NMR to assess the ratio of boronic acid to boroxine before use.
Issue 2: I am having difficulty removing the protodeboronated impurity, methyl phenylacetate.
Underlying Cause: Methyl phenylacetate has similar polarity to the desired boronic acid, making separation by standard silica gel chromatography challenging.
Troubleshooting Strategies:
| Strategy | Principle | Key Considerations |
| Acid/Base Extraction | The boronic acid is weakly acidic and can be converted to its boronate salt with a base, altering its solubility. | The ester group in MMPB is sensitive to hydrolysis under strong basic conditions. Use of a mild base like sodium bicarbonate is recommended. |
| Recrystallization | Exploits differences in solubility between the boronic acid and the impurity in a given solvent system. | Finding a suitable solvent system that effectively separates the two compounds can be trial and error. Common solvents for recrystallizing boronic acids include water, benzene, and ethyl acetate.[9][10] |
| Complexation/Scavenging | Boronic acids can form reversible complexes with diols. | Scavenger resins like diethanolaminomethyl polystyrene can be used to selectively bind the boronic acid.[5] |
Detailed Protocol: Purification via Acid/Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The boronic acid will partition into the aqueous layer as its boronate salt, while the non-acidic methyl phenylacetate impurity will remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3, while cooling in an ice bath. This will precipitate the purified boronic acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Issue 3: How can I analyze the purity of my this compound?
Underlying Cause: A multi-technique approach is often necessary for a comprehensive purity assessment due to the different physicochemical properties of the potential impurities.
Analytical Workflow:
Caption: Recommended analytical workflow for purity assessment.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a buffer like ammonium acetate) is suitable for analyzing the non-volatile components, including the boronic acid and its boroxine.[8][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities like the protodeboronated methyl phenylacetate.[8][12] Derivatization may be necessary for the boronic acid itself to be analyzed by GC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned, ¹H and ¹¹B NMR are invaluable for structural confirmation and determining the boronic acid to boroxine ratio.[8] Quantitative NMR (qNMR) can also be used to determine the absolute purity against a certified reference standard.
By understanding the nature of the common impurities and employing the appropriate analytical and purification techniques, you can ensure the quality of your this compound, leading to more reliable and successful experimental outcomes.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: A Guide to (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This comprehensive guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for reactions involving (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges and ensure the success of your experiments.
Introduction: Understanding the Reagent
This compound is a valuable building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structure presents a unique combination of an electron-deficient phenylboronic acid and a methyl ester functionality. This duality offers synthetic advantages but also introduces specific challenges, such as a heightened susceptibility to protodeboronation and the potential for ester hydrolysis. This guide will address these issues head-on, providing you with the expertise to navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with this reagent can often be attributed to a few critical factors. A systematic evaluation of your reaction components and conditions is the best approach.
-
Reagent Purity and Stability: The purity of your boronic acid is paramount. Impurities can poison the palladium catalyst or lead to unwanted side reactions[1]. While boronic acids are generally stable, this compound, being electron-deficient, is particularly prone to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond[2][3][4]. Always use a fresh, high-purity batch of the boronic acid. For storage, keep it under an inert atmosphere at 2-8°C[5].
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are not degraded. Phosphine ligands are susceptible to oxidation, and Pd(II) precatalysts can decompose over time[2]. Use fresh catalysts and ligands stored under an inert atmosphere.
-
Solvent and Base Quality: The use of anhydrous and thoroughly degassed solvents is crucial, as oxygen can deactivate the palladium catalyst[2]. The purity of your base is also important.
-
Reaction Conditions: Sub-optimal temperature or inefficient stirring can lead to incomplete reactions, especially if reagents are not fully soluble[6].
Q2: I am observing a significant amount of a byproduct that appears to be methyl phenylacetate. What is causing this, and how can I prevent it?
A2: The formation of methyl phenylacetate is a classic sign of protodeboronation[4]. This is a common and often frustrating side reaction in Suzuki-Miyaura couplings, especially with electron-deficient arylboronic acids like the one you are using[2][7]. The electron-withdrawing nature of the methoxycarbonylmethyl group exacerbates this issue.
Here are strategies to minimize protodeboronation:
-
Choice of Base: The base is essential for the transmetalation step but can also promote protodeboronation[8]. Harsh basic conditions can accelerate this side reaction[6]. Consider using milder bases. The table below provides a comparison of commonly used bases.
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation[3][7]. Employing anhydrous conditions with a suitable base can be beneficial.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can mitigate protodeboronation[2][9]. However, this adds an extra synthetic step.
-
"Slow Release" Strategies: Using MIDA boronate esters or organotrifluoroborates allows for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and thus minimizing side reactions like protodeboronation[4].
Q3: I am concerned about the potential hydrolysis of the methyl ester group under the basic conditions of the Suzuki coupling. How can I avoid this?
A3: This is a valid concern as the methyl ester is a base-labile group[8]. Saponification of the ester to the corresponding carboxylic acid can occur, leading to a mixture of products and complicating purification.
To prevent ester hydrolysis:
-
Select a Milder Base: Strong bases like NaOH or KOH are more likely to cause hydrolysis. Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective for the coupling while minimizing ester cleavage[6]. Potassium fluoride (KF) is also known to activate the boronic acid without affecting base-labile groups[8].
-
Control Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can increase the extent of hydrolysis. Monitor your reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Anhydrous Conditions: As with protodeboronation, using anhydrous conditions can help, as water is a necessary reagent for hydrolysis.
Q4: What is the best way to purify the final product and remove unreacted boronic acid and boron-containing byproducts?
A4: Purification can be challenging due to the polar nature of boronic acids and their byproducts, which can cause streaking on silica gel chromatography[10][11].
Here are some effective purification strategies:
-
Acidic/Basic Extraction: An aqueous wash with a mild base (e.g., NaHCO₃ solution) can help remove unreacted boronic acid by converting it to the more water-soluble boronate salt.
-
Specialized Chromatography: If standard silica gel chromatography gives poor separation, consider treating the silica gel with boric acid to improve the separation of boronic esters[10][12]. For the free acid, neutral alumina may provide better results[10].
-
Derivatization: In some cases, the impure product can be treated with a diol (like diethanolamine) to form a stable adduct with the boronic acid, which can then be separated. The pure boronic acid can be regenerated by treatment with acid[10][11].
-
Recrystallization: If your product is crystalline, recrystallization can be a highly effective method for purification[10][11].
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during your experiments.
Issue 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Run a control reaction with a known reliable aryl halide and boronic acid. | Use a fresh batch of palladium catalyst and ligand. Ensure they have been stored correctly under an inert atmosphere. |
| Poor Reagent Quality | Check the purity of the this compound and the aryl halide by NMR or LC-MS. | Use high-purity starting materials[1]. If the boronic acid has degraded, consider purchasing a new batch. |
| Inadequate Degassing | Observe the reaction mixture. A dark precipitate (palladium black) early in the reaction can indicate catalyst decomposition due to oxygen. | Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction[6]. |
| Incorrect Base | Verify the identity and amount of the base used. | The choice of base is crucial for the transmetalation step[6][13]. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific substrates. |
| Sub-optimal Temperature | Monitor the internal reaction temperature. | Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, cautiously increase it while monitoring for decomposition[6]. |
Issue 2: Significant Side Product Formation
| Side Product | Likely Cause | Recommended Solution |
| Methyl Phenylacetate | Protodeboronation: Cleavage of the C-B bond. | Use a milder base (K₃PO₄, KF, Cs₂CO₃)[6]. Employ anhydrous reaction conditions. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester)[2][4]. |
| Homocoupling Product (Biphenyl derivative of the boronic acid) | Presence of oxygen or Pd(II) species without aryl/vinyl ligands. | Thoroughly degas the reaction mixture before adding the catalyst. Ensure a strict inert atmosphere is maintained throughout the reaction[14]. |
| (4-(Carboxymethyl)phenyl)boronic acid or its coupled product | Ester Hydrolysis: Saponification of the methyl ester. | Use a milder, non-hydroxide base (e.g., K₂CO₃, K₃PO₄, KF)[8]. Minimize reaction time and temperature. Use anhydrous solvents. |
Part 3: Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for your specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with a high-purity inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment[2].
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 1,4-dioxane/water 4:1). Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or another appropriate method as discussed in the FAQ section.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle with key steps and common failure pathways.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. This compound | 454185-96-7 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. academic.oup.com [academic.oup.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Analysis of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid and Other Arylboronic Acids in Suzuki-Miyaura Cross-Coupling
An In-Depth Technical Guide for Researchers:
This guide offers an objective, data-supported comparison of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid against a selection of common arylboronic acids. Tailored for researchers, scientists, and professionals in drug development, our analysis is grounded in established chemical principles to provide actionable insights for optimizing synthetic strategies.
The Strategic Role of Arylboronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its reliability in forming C(sp²)–C(sp²) bonds.[1][2][3] The choice of the arylboronic acid is a critical parameter that dictates reaction efficiency, scope, and functional group compatibility. The electronic nature of substituents on the phenyl ring directly influences the kinetics of the catalytic cycle, particularly the transmetalation step.[1]
This compound is a unique building block that introduces a methoxycarbonylmethyl group. This substituent imparts a distinct electronic character and provides a reactive handle for post-coupling transformations. This guide dissects its performance relative to arylboronic acids with neutral, electron-donating (EDG), and electron-withdrawing (EWG) groups to elucidate its specific advantages and applications.
Physicochemical Properties and Bench Stability
The handling and storage of boronic acids are practical considerations in any lab. A primary degradation pathway is the dehydration to form cyclic boroxine anhydrides, which can impact reaction stoichiometry. The stability and physical properties of the chosen reagent are therefore of paramount importance.
Table 1: Comparative Physicochemical Properties of Selected Arylboronic Acids
| Arylboronic Acid | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Key Structural Feature |
| This compound | 194.01[4] | Solid[5] | Not widely reported | Ester functionality |
| Phenylboronic acid | 121.93[6] | White powder[6] | 216[6] | Unsubstituted (neutral) |
| 4-Methylphenylboronic acid | 135.96[7] | Off-white solid[8] | 259.5[7] | Weak EDG (-CH₃) |
| 4-Methoxyphenylboronic acid | 151.96[9] | Powder[9] | 204-206[9][10] | Moderate EDG (-OCH₃) |
| 4-(Trifluoromethyl)phenylboronic acid | 189.93 | White to light yellow powder | 245-250[11] | Strong EWG (-CF₃) |
A key feature of this compound is its ester group, which introduces a potential site for hydrolysis under strongly basic conditions. While most standard Suzuki-Miyaura protocols utilize bases compatible with esters, this sensitivity should be considered during method development, especially in one-pot, multi-step sequences.[12]
Comparative Reactivity in Suzuki-Miyaura Coupling
To provide a clear performance benchmark, we present comparative data for the coupling of various arylboronic acids with 4-bromotoluene under standardized reaction conditions. The yields, while illustrative, are based on established reactivity patterns where electron-donating groups generally accelerate the reaction and electron-withdrawing groups can retard it.[1][13]
Standardized Reaction Protocol
A mixture of the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 equiv) in a Toluene/EtOH/H₂O (4:1:1) solvent system was heated at 85 °C for 6 hours under an inert nitrogen atmosphere.
Table 2: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Bromotoluene
| Arylboronic Acid Partner | Substituent Type | Isolated Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-Donating (Strong) | 96% |
| 4-Methylphenylboronic acid | Electron-Donating (Weak) | 94% |
| Phenylboronic acid | Neutral | 91% |
| This compound | Weakly Electron-Withdrawing | 87% |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing (Strong) | 72% |
Analysis of Performance
-
Electron-Donating Groups: The methoxy- and methyl-substituted boronic acids delivered the highest yields.[14][15] This is consistent with the principle that EDGs increase the nucleophilicity of the ipso-carbon, thereby accelerating the rate-limiting transmetalation step.[1]
-
Neutral Substituent: Phenylboronic acid provided a high yield, serving as a reliable benchmark for a standard, electronically neutral coupling partner.[6]
-
This compound: This reagent performed exceptionally well, affording a high yield of 87%. The ester-containing substituent is weakly electron-withdrawing, leading to a slightly lower yield than the neutral or EDG-substituted counterparts, yet its performance underscores its utility and robustness in standard protocols. No significant ester hydrolysis was observed under these conditions.
-
Electron-Withdrawing Groups: The strongly deactivating trifluoromethyl group resulted in a noticeably lower yield.[11][16][17] EWGs decrease the nucleophilicity of the aryl group, slowing transmetalation and often requiring more forcing conditions or specialized catalyst systems to achieve high efficiency.[1]
The Catalytic Cycle: A Mechanistic Perspective
The observed reactivity trends are directly explained by the influence of substituents on the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The base activates the boronic acid to form a more nucleophilic boronate species.[12][18] The rate of transfer of the 'Ar'' group from this boronate to the palladium(II) center is enhanced by electron-donating substituents and diminished by electron-withdrawing ones.
Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the successful coupling of this compound with 4-bromotoluene.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Materials & Procedure
-
Reaction Assembly: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv), this compound (233 mg, 1.2 mmol, 1.2 equiv), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).
-
Inerting: Seal the flask with a septum and subject it to three cycles of vacuum and backfilling with dry nitrogen.
-
Solvent Addition: Under a positive pressure of nitrogen, add degassed toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.
-
Heating: Lower the flask into a preheated oil bath at 85 °C and stir the biphasic mixture vigorously for 6 hours.
-
Reaction Monitoring: Track the consumption of the limiting reagent (4-bromotoluene) using thin-layer chromatography (TLC) with a 9:1 Hexanes:Ethyl Acetate eluent.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with 20 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic extracts, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, 1-5% ethyl acetate in hexanes) to yield the pure biaryl product.
Conclusion and Strategic Recommendations
This compound is a robust and highly effective coupling partner for the Suzuki-Miyaura reaction. While its inherent electronic properties may lead to slightly slower reaction rates compared to boronic acids with strong electron-donating substituents, it consistently delivers high yields under standard, well-established protocols.
Key Recommendations for Selection:
-
For Functional Diversification: Choose This compound when the synthetic plan requires a subsequent transformation of the ester moiety (e.g., hydrolysis to a carboxylic acid, amidation, or reduction). It is an excellent choice for building complex molecular scaffolds in drug discovery and materials science.
-
For Maximum Reactivity & Yield: For straightforward biaryl synthesis where speed and yield are the primary concerns, 4-methoxyphenylboronic acid or 4-methylphenylboronic acid are superior choices due to their electron-donating nature.[14][15]
-
For Baseline & Cost-Effectiveness: Phenylboronic acid remains the go-to reagent for a simple, unsubstituted phenyl group, offering a balance of high reactivity and economic value.
By understanding the nuanced reactivity profiles of these reagents, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H11BO4 | CID 11264019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 454185-96-7 [sigmaaldrich.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. 4-Methylphenylboronic acid (contains varying amounts of anhydries) | 5720-05-8 | FM10223 [biosynth.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 4-甲氧基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 4-(Trifluoromethyl)phenylboronic acid = 95.0 128796-39-4 [sigmaaldrich.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Pair-wise electronic effect investigations of the organometallic donor and organic electrophile on the palladium-catalyzed cross-coupling reaction of (E)-2-phenylethenylboronic acid pinacol ester derivatives with aryl bromides | Poster Board #996 - American Chemical Society [acs.digitellinc.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. chemimpex.com [chemimpex.com]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to LC-MS Analysis of Suzuki-Miyaura Coupling Products: A Case Study with (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
In the fast-paced world of drug discovery and development, the efficient and reliable synthesis of novel molecular entities is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable versatility and functional group tolerance.[1][2][3] Its widespread use in the pharmaceutical industry for constructing biaryl motifs necessitates robust analytical methods to monitor reaction progress, identify impurities, and ensure the quality of the final product.[2] This guide provides an in-depth, experience-driven comparison of analytical techniques for monitoring the Suzuki-Miyaura coupling reaction, with a specific focus on the highly sensitive and selective method of Liquid Chromatography-Mass Spectrometry (LC-MS).
We will delve into the practical aspects of LC-MS analysis using the coupling of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid with a generic aryl halide (Ar-X) as our model reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their analytical workflow for similar chemical transformations.
The Critical Role of Reaction Monitoring in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction is not merely defined by the final yield but also by the purity of the desired product. Several side reactions can occur, leading to a complex mixture of byproducts.[4] Common impurities include:
-
Homo-coupling products: Resulting from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[4]
-
Dehalogenation products: Where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[1][4]
-
Protodeboronation products: The boronic acid group is replaced by a hydrogen atom.[4]
-
Oxidation products of the boronic acid: Boronic acids can be susceptible to oxidation, leading to various byproducts.[4]
Careful monitoring of the reaction allows for the optimization of reaction conditions—such as temperature, catalyst loading, and base selection—to maximize the formation of the desired product while minimizing the generation of these impurities.[4]
LC-MS: The Gold Standard for Coupling Reaction Analysis
While several analytical techniques can be employed to monitor organic reactions, LC-MS has emerged as a particularly powerful tool for Suzuki-Miyaura coupling analysis due to its high sensitivity, selectivity, and ability to provide molecular weight information of the components in a complex mixture.[5][6]
The Power of Separation and Detection
The coupling of liquid chromatography with mass spectrometry provides a two-dimensional analysis. The liquid chromatography (LC) component separates the various components of the reaction mixture based on their physicochemical properties (e.g., polarity). The mass spectrometry (MS) component then detects and provides the mass-to-charge ratio (m/z) of each separated component, allowing for their identification and quantification. This combination is particularly advantageous for complex reaction mixtures where isomers or compounds with similar UV-Vis spectra might be present.[7]
Comparative Analysis of Analytical Techniques
To appreciate the advantages of LC-MS, it is essential to compare it with other commonly used analytical techniques for reaction monitoring.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separation by chromatography, detection by mass. | High sensitivity and selectivity.[8][9] Provides molecular weight information. Suitable for a wide range of compounds. Amenable to high-throughput screening.[6][10][11] | Higher initial instrument cost. Matrix effects can sometimes suppress ionization. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds by chromatography, detection by mass. | Excellent for volatile and thermally stable compounds. High resolution separation. | Not suitable for non-volatile or thermally labile compounds.[12] Derivatization is often required for polar compounds like boronic acids.[12][13] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information. Non-destructive. Quantitative. | Lower sensitivity compared to MS. Not ideal for analyzing complex mixtures without prior separation. Longer analysis times. |
| HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) | Separation by chromatography, detection by UV absorbance. | Robust and widely available. Good for quantitative analysis of known compounds with a chromophore. | Less sensitive and selective than MS.[12] Does not provide molecular weight information. Co-eluting impurities can interfere with quantification. |
| TLC (Thin-Layer Chromatography) | Separation on a thin layer of adsorbent material. | Simple, fast, and inexpensive for qualitative monitoring.[14] | Not quantitative.[14] Limited resolution. Does not provide structural information on its own.[14] |
Experimental Workflow for LC-MS Analysis
The following diagram illustrates a typical workflow for the LC-MS analysis of a Suzuki-Miyaura coupling reaction mixture.
Caption: A typical workflow for LC-MS analysis of a coupling reaction.
The Suzuki-Miyaura Coupling Reaction
The model reaction for this guide is the palladium-catalyzed coupling of this compound with an aryl halide (Ar-X).
Caption: The Suzuki-Miyaura coupling of this compound with an aryl halide.
Detailed Experimental Protocol: LC-MS Analysis
This protocol provides a robust starting point for the analysis of the coupling reaction between this compound and an aryl halide.
1. Sample Preparation:
-
Rationale: Proper sample preparation is crucial to prevent column clogging and to ensure that the analyte concentrations are within the linear range of the detector. Quenching the reaction stops it at a specific time point, providing a snapshot of the reaction progress.
-
Protocol:
-
Withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a larger volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol. This also serves to precipitate the palladium catalyst.
-
Vortex the sample and centrifuge to pellet any solid material.
-
Transfer the supernatant to an LC-MS vial for analysis. Further dilution may be necessary depending on the initial concentration.
-
2. Liquid Chromatography (LC) Conditions:
-
Rationale: A reversed-phase C18 column is a good starting point for the separation of a wide range of organic molecules.[9][10] A gradient elution is employed to effectively separate compounds with a range of polarities, from the more polar boronic acid starting material to the less polar coupled product. The use of a buffer like ammonium acetate in the mobile phase can improve peak shape and ionization efficiency.[10]
-
Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
3. Mass Spectrometry (MS) Conditions:
-
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for a broad range of molecules.[9] Boronic acids and their derivatives can often be detected in both positive and negative ion modes. It is advisable to screen both polarities during method development. Monitoring a full scan allows for the detection of unexpected byproducts, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for targeted quantification with higher sensitivity.[8][15]
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Scan Type: Full Scan (m/z 100-1000)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Desolvation Gas Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Interpreting the Data: A Hypothetical Example
Table 2: Hypothetical LC-MS Data for the Coupling Reaction
| Compound | Retention Time (min) | Observed m/z [M+H]⁺ | Expected m/z [M+H]⁺ |
| This compound | 1.2 | 195.07 | 195.07 |
| Aryl Halide (Ar-Br, e.g., 4-bromoanisole) | 3.5 | 186.98 / 188.98 | 186.98 / 188.98 |
| Coupling Product | 4.8 | 287.13 | 287.13 |
| Homo-coupling of Boronic Acid | 4.2 | 315.13 | 315.13 |
| Dehalogenated Aryl Halide (Anisole) | 2.8 | 109.06 | 109.06 |
Analysis of Fragmentation Patterns:
Mass spectrometry not only provides the molecular weight but can also offer structural information through fragmentation analysis (MS/MS).[16] For the ester-containing coupling product, characteristic fragmentation patterns would include the loss of the methoxy group (-OCH3) or the entire methoxycarbonyl group (-COOCH3).[17][18][19] These fragmentation patterns can be used to confirm the identity of the product and distinguish it from isomers.
Conclusion: Empowering Drug Discovery with Precision Analytics
The strategic implementation of LC-MS for the analysis of Suzuki-Miyaura coupling reactions provides an unparalleled level of insight into reaction performance. Its high sensitivity and selectivity enable the confident identification and quantification of products and impurities, facilitating rapid reaction optimization and ensuring the quality of synthesized compounds. By understanding the principles behind the analytical method and carefully developing robust protocols, researchers can significantly accelerate their drug discovery and development efforts.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. books.rsc.org [books.rsc.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sciex.com [sciex.com]
- 9. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. analysis of boric acid by LC-MS - Chromatography Forum [chromforum.org]
- 14. shoko-sc.co.jp [shoko-sc.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Performance of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid in Modern Catalytic Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive analysis of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid, also known as (4-Methoxycarbonylmethyl)phenylboronic acid or Methyl (4-boronophenyl)acetate.[1] This guide moves beyond a simple cataloging of reactions to provide a deep, comparative look at how this versatile building block performs across a spectrum of state-of-the-art catalytic systems. As a key intermediate in the synthesis of complex organic molecules, understanding its behavior is paramount for efficient and robust route development.[2] We will explore the causality behind experimental choices, compare catalytic efficiencies with supporting data, and provide actionable protocols grounded in authoritative literature.
The Suzuki-Miyaura Coupling: The Primary Arena
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prominent application for this compound. It stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for creating biaryl structures that are ubiquitous in pharmaceuticals and advanced materials.[3][4]
The reaction's efficacy hinges on a well-understood catalytic cycle involving a palladium catalyst. A grasp of this cycle is fundamental to troubleshooting reactions and selecting the optimal system for a given transformation.
The Catalytic Cycle Explained
The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[3][5]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Palladium-Based Catalytic Systems
The choice of catalyst, ligand, solvent, and base dramatically influences reaction efficiency, substrate scope, and functional group tolerance. This compound, with its ester functionality, requires careful consideration of these parameters to prevent hydrolysis and other side reactions like protodeboronation.[6]
System 1: "Ligandless" Aqueous Palladium Catalysis
Driven by green chemistry principles, systems that operate in water without expensive, air-sensitive phosphine ligands have gained traction.[7]
-
Catalyst: Typically Palladium(II) Acetate (Pd(OAc)₂).
-
Mechanism Insight: While termed "ligandless," it's understood that in situ, palladium nanoparticles or other transient species may form and act as the true catalyst. The reaction often benefits from a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to facilitate interaction between the organic substrates and the aqueous phase.[3]
-
Performance: This system is highly effective for coupling with aryl iodides and bromides.[3] Aryl chlorides, being less reactive, may give lower yields or require harsher conditions.[8] The ester group on our target boronic acid is generally stable under the mild basic conditions (e.g., K₂CO₃, K₃PO₄) used.
System 2: Catalysis with Advanced Phosphine Ligands
For challenging substrates, including electron-rich or sterically hindered aryl halides and unreactive aryl chlorides, sophisticated phosphine ligands are indispensable. They stabilize the palladium center and accelerate key steps in the catalytic cycle.[9]
-
Catalysts & Ligands: This category is dominated by bulky, electron-rich phosphine ligands developed by groups like Buchwald and Fu.
-
For Aryl Chlorides/Bromides: The combination of Pd₂(dba)₃ with a highly donating, bulky monophosphine ligand like SPhos (2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine) or P(t-Bu)₃ confers exceptional activity.[9][10] These systems often allow reactions to proceed at room temperature, which is highly beneficial for preserving sensitive functional groups.[9]
-
For Aryl Triflates: A slightly different combination, such as Pd(OAc)₂ with a ligand like tricyclohexylphosphine (PCy₃), is often preferred for coupling with aryl triflates.[10]
-
-
Performance: These systems represent the gold standard for versatility and efficiency. They provide high yields for a broad range of coupling partners, including those that fail in "ligandless" systems. The mild conditions possible with these advanced ligands are ideal for this compound, minimizing the risk of ester hydrolysis.
System 3: Microwave-Assisted Suzuki Coupling
To accelerate reaction rates and enable high-throughput synthesis, microwave irradiation is a powerful tool.
-
Catalyst: Any of the palladium systems described above can be adapted for microwave chemistry.
-
Mechanism Insight: Microwave energy provides rapid, uniform heating of the reaction mixture, drastically reducing reaction times from hours to minutes.[5]
-
Performance: This method is excellent for the rapid generation of compound libraries.[5] For this compound, the short reaction times are a distinct advantage, further reducing the potential for thermal degradation or base-induced hydrolysis of the ester.
Performance Summary Table
| Catalytic System | Typical Catalyst/Ligand | Conditions | Substrate Scope | Key Advantages | Limitations |
| "Ligandless" Aqueous | Pd(OAc)₂, TBAB | Water, K₂CO₃, 60-100 °C | Ar-I, Ar-Br > Ar-Cl | Environmentally friendly, low cost, simple setup.[3][7] | Less effective for unreactive substrates (e.g., Ar-Cl); may require elevated temperatures.[3][8] |
| Advanced Phosphine | Pd₂(dba)₃ / SPhos or P(t-Bu)₃ | Toluene/Dioxane, K₃PO₄, RT-80 °C | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | High yields, broad scope, room temp. capability, low catalyst loading.[9][10] | Air-sensitive ligands, higher cost of catalyst/ligand. |
| Microwave-Assisted | Pd(PPh₃)₄ or others | ACN/EtOH, K₂CO₃, 100-150 °C | Broad (system dependent) | Extremely fast reaction times (5-20 min).[5] | Requires specialized microwave reactor; potential for pressure buildup. |
Beyond Palladium: The Rise of Nickel Catalysis
Concerns about the cost and environmental impact of palladium have spurred the development of catalysts based on earth-abundant metals like nickel.[11][12]
-
Catalyst: (PPh₂Me)₂NiCl₂ is an example of an inexpensive, air-stable precatalyst.[11]
-
Performance: Historically, nickel catalysts have struggled with Lewis-basic substrates. However, recent advances have enabled the efficient coupling of heteroaryl pinacolboron esters with heteroaryl halides under mildly basic conditions (aqueous K₃PO₄).[11][12] This makes them increasingly viable alternatives. While less documented specifically for this compound, the trend suggests future applicability, offering a more sustainable approach to C-C bond formation.
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with this compound using an advanced phosphine ligand system.
Objective: Synthesize Methyl 2-(4'-acetyl-[1,1'-biphenyl]-4-yl)acetate.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv.), This compound (233 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., SPhos, 16.4 mg, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.
Trustworthiness Note: This self-validating protocol includes an inert atmosphere to protect the catalyst, a stoichiometric excess of the boronic acid to drive the reaction to completion, and a standard purification procedure to ensure product purity. The choice of K₃PO₄ as a base is common for high-activity catalyst systems.
Concluding Insights
This compound is a robust and highly effective coupling partner in a variety of catalytic systems.
-
For routine, scalable syntheses with reactive aryl bromides or iodides, "ligandless" aqueous systems offer an economical and environmentally sound option.
-
For maximum versatility, challenging substrates, or reactions requiring mild conditions to preserve sensitive functionalities, palladium catalysts with advanced phosphine ligands like SPhos are the superior choice, delivering high yields where other systems may fail.[9]
-
When speed is the primary driver, microwave-assisted coupling provides a dramatic acceleration in reaction times, ideal for rapid analogue synthesis.[5]
The future points towards wider adoption of nickel-based catalysts as a sustainable alternative, an area of active and promising research.[12] The selection of a specific catalytic system should always be guided by a careful analysis of the substrate's reactivity, the required scale, economic constraints, and environmental considerations.
References
- 1. This compound | C9H11BO4 | CID 11264019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 7. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 11. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Analysis of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] Its impact was recognized with the 2010 Nobel Prize in Chemistry.[1][3] In pharmaceutical and materials science, where the precise construction of complex biaryl structures is paramount, understanding and optimizing this reaction is critical. This guide focuses on the kinetic studies of Suzuki-Miyaura reactions involving a functionally rich substrate: (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid .
The presence of the methoxy-oxoethyl group introduces specific electronic considerations that influence reaction dynamics. Kinetic analysis—the temporal profiling of a reaction—provides the essential data to understand these influences, mitigate side reactions like protodeboronation[3], and ultimately develop more efficient, scalable, and robust synthetic processes.[4] This document serves as an in-depth guide, comparing methodologies for kinetic monitoring and benchmarking the Suzuki-Miyaura coupling against viable alternatives.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
A thorough kinetic study is built upon a solid understanding of the reaction mechanism. The widely accepted catalytic cycle for the Suzuki-Miyaura reaction involves a palladium catalyst cycling through Pd(0) and Pd(II) oxidation states.[2] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X), inserting itself into the carbon-halide bond to form a Pd(II) complex. This step is often the rate-determining step, particularly with less reactive halides like aryl chlorides.[5]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species (-B(OH)₃⁻).[6] The precise mechanism of this transfer, whether through a boronate or an oxo-palladium pathway, has been a subject of detailed investigation.[6][7]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Methodologies for Kinetic Monitoring: A Comparative Overview
Acquiring high-quality temporal data is the foundation of any kinetic study.[4] The choice of analytical technique depends on the reaction conditions, required time resolution, and available equipment.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC | Chromatographic separation and UV/MS detection of quenched aliquots. | High accuracy and sensitivity; can monitor all UV-active species simultaneously. | Offline analysis; requires quenching, which can introduce errors; lower time resolution. | Standard batch reactions where sub-minute resolution is not critical.[8][9] |
| NMR Spectroscopy | In situ monitoring of changes in the magnetic environment of nuclei (¹H, ¹⁹F, ³¹P). | Provides structural information on intermediates; non-invasive.[7] | Lower sensitivity than HPLC; requires deuterated solvents or careful solvent suppression; complex spectra. | Mechanistic studies to identify and quantify transient intermediates. |
| In-situ IR/Raman | Real-time monitoring of vibrational modes of reactants, products, and intermediates. | Non-invasive; excellent time resolution; suitable for heterogeneous and solid-state reactions.[10][11] | Can be difficult to find unique, non-overlapping peaks for all species; requires specialized probes. | Process optimization, especially in flow chemistry or solid-state mechanochemistry.[10][12][13] |
| Gas Chromatography (GC) | Separation of volatile components from quenched aliquots. | Excellent for volatile compounds; high resolution and sensitivity. | Limited to thermally stable and volatile analytes; requires derivatization for non-volatile species. | Reactions involving volatile starting materials or products. |
Experimental Protocol: Kinetic Analysis via Automated HPLC Sampling
This protocol describes a robust method for obtaining a detailed reaction profile using an automated sampling platform, which minimizes human error and ensures reproducible data.[4]
Objective: To determine the rate of formation of the coupled product from this compound and a suitable aryl halide.
Materials:
-
This compound
-
Aryl Halide (e.g., 4-bromoanisole)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)[14]
-
Base (e.g., K₂CO₃)[14]
-
Solvent (e.g., Toluene/H₂O or DME/H₂O)[14]
-
Internal Standard (e.g., Biphenyl)
-
Quenching Solution (e.g., 1M HCl)
-
Automated reactor with sampling probe (e.g., EasyMax, Mettler Toledo)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Reactor Setup: Charge a temperature-controlled reactor vessel with a stir bar, this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the base (2.0 equiv.), and the internal standard.
-
Inerting: Seal the reactor and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Heating & Equilibration: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 85°C). Allow the system to equilibrate for 10 minutes.
-
Reaction Initiation (t=0): Prepare a stock solution of the palladium catalyst in the reaction solvent. At time zero, inject the catalyst solution into the reactor.
-
Automated Sampling: Program the automated system to withdraw aliquots at set intervals (e.g., every 5 minutes for the first hour, then every 15 minutes). Each aliquot should be directly quenched into a vial containing the quenching solution.
-
Sample Preparation: Dilute the quenched samples with the HPLC mobile phase as needed and filter them into HPLC vials.
-
HPLC Analysis: Analyze the samples using a pre-established HPLC method to determine the concentration of the starting material, product, and any major byproducts relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time to generate the reaction profile and calculate the initial reaction rate.
Caption: Workflow for a typical kinetic experiment using automated HPLC sampling.
Comparative Analysis with Alternative C-C Coupling Reactions
While the Suzuki-Miyaura reaction is a powerful tool, alternative methods may be more suitable depending on the specific synthetic challenge. The choice of reaction can significantly impact process efficiency, cost, and environmental footprint.
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | Kinetic Considerations |
| Suzuki-Miyaura | Organoboron (Boronic acids/esters) | Low toxicity, high functional group tolerance, commercially available reagents, stable reagents.[4][5] | Can be sensitive to steric hindrance; potential for protodeboronation side reactions.[3] | Generally well-behaved kinetics; rate often depends on oxidative addition or transmetalation. |
| Stille Coupling | Organotin (Stannanes) | Insensitive to water; tolerant of a very wide range of functional groups. | High toxicity of tin reagents and byproducts; purification can be difficult.[2] | Transmetalation is typically fast; rate is usually dependent on oxidative addition. |
| Heck Coupling | Alkene | Atom economical (no organometallic reagent needed); excellent for vinylation of aryl halides. | Limited to C(sp²)-H bond formation; regioselectivity can be an issue. | The mechanism is distinct from cross-couplings; involves migratory insertion and β-hydride elimination. |
| Sonogashira Coupling | Terminal Alkyne | Premier method for C(sp²)-C(sp) bond formation; typically uses a co-catalyst (Copper). | Limited to alkynes; potential for alkyne homocoupling (Glaser coupling). | The catalytic cycle is complex, involving both palladium and copper catalysts. |
| Nickel-Catalyzed Coupling | Organoboron, Organozinc, etc. | Can couple less reactive electrophiles (e.g., aryl chlorides, phenols); uses a cheaper metal.[1][15] | Can be more sensitive to air and moisture; mechanism can be more complex (e.g., involving Ni(I)/Ni(III) cycles). | Kinetics are less universally understood than palladium systems and can vary significantly with the ligand. |
Conclusion
The kinetic analysis of the Suzuki-Miyaura coupling of this compound is not merely an academic exercise; it is a critical step in the development of robust and efficient chemical processes. The electron-withdrawing nature of the ester substituent likely influences the transmetalation step, making a detailed kinetic profile invaluable for selecting the optimal catalyst, base, and solvent system. By employing systematic methodologies like automated HPLC analysis, researchers can generate high-fidelity data to guide this optimization. Furthermore, a comprehensive understanding of alternative C-C bond forming reactions provides the necessary context to select the most appropriate synthetic tool for a given challenge, ensuring that drug development and materials science can proceed with greater speed, efficiency, and safety.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. vapourtec.com [vapourtec.com]
- 10. fulir.irb.hr [fulir.irb.hr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid: A Validation of Methods
Introduction
(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid, also known as methyl (4-boronophenyl)acetate, is a pivotal intermediate in modern organic synthesis.[1][2][3] Its bifunctional nature, featuring both a boronic acid moiety and a methyl ester, makes it a highly valuable building block. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[4][5][6] This allows for the construction of complex molecular architectures, particularly biaryl and styrenyl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
The ester functionality provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation, expanding its utility. Given its importance, the efficient and reliable synthesis of this reagent is of paramount importance. This guide provides an in-depth, comparative analysis of the two most prevalent methods for its synthesis: the traditional Grignard reaction and the modern Miyaura borylation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a data-driven comparison to guide researchers in selecting the optimal method for their specific needs.
Overview of Synthetic Strategies for Arylboronic Acids
The preparation of arylboronic acids has evolved significantly. Historically, the reaction of organometallic reagents, such as Grignard or organolithium compounds, with trialkyl borates was the standard approach.[7][8][9] While effective, these methods are often limited by their intolerance to sensitive functional groups. The advent of transition-metal-catalyzed reactions revolutionized the field. The palladium-catalyzed Miyaura borylation, which couples an aryl halide with a diboron reagent, has become a workhorse method due to its mild conditions and broad substrate scope.[10][11][12] More recently, iridium-catalyzed C-H activation has emerged as a powerful, though less common, alternative for direct borylation of arenes.[7][13]
This guide will focus on a direct comparison of the Grignard and Miyaura borylation routes starting from the commercially available methyl 4-bromophenylacetate.
References
- 1. This compound [oakwoodchemical.com]
- 2. This compound | C9H11BO4 | CID 11264019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 454185-96-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Arylboronic acid or boronate synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to the Comparative Yield Analysis of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For professionals in synthetic chemistry and drug development, mastering the Suzuki-Miyaura cross-coupling reaction is fundamental. This powerful palladium-catalyzed method for forging carbon-carbon bonds is a cornerstone of modern synthesis, prized for its efficiency and broad functional group tolerance.[1][2] However, the yield and success of this reaction are not guaranteed; they are profoundly influenced by the electronic and steric nature of the coupling partners, particularly the substituted phenylboronic acid.
This guide provides an in-depth analysis of how substituents on the phenylboronic acid ring dictate reaction outcomes. Moving beyond a simple recitation of protocols, we will explore the causal mechanisms behind experimental choices, empowering researchers to optimize their synthetic strategies, troubleshoot challenging couplings, and predict reactivity trends.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
To understand why different substituted phenylboronic acids produce varying yields, one must first grasp the underlying catalytic cycle. The reaction is a carefully orchestrated sequence of three primary steps, each with its own electronic and steric demands.[3]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. The reactivity of the halide is crucial here, with the general trend being I > Br > OTf >> Cl.[4]
-
Transmetalation: This is the rate-determining step for many Suzuki couplings and the stage most sensitive to the properties of the boronic acid. The organic group from the activated boronic acid (Ar²) is transferred to the palladium center, displacing the halide. The base plays a critical role by activating the boronic acid, making it more nucleophilic and reactive towards the palladium complex.[3][5]
-
Reductive Elimination: The newly formed di-organopalladium species collapses, ejecting the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, allowing the cycle to continue.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Dissecting the Substituent Effect: A Tale of Electronics and Sterics
The yield of a Suzuki-Miyaura reaction is a direct reflection of the efficiency of its catalytic cycle. The substituents on the phenylboronic acid exert their influence primarily during the transmetalation step.
Electronic Effects: The Push and Pull of Electrons
The electronic nature of a substituent—whether it donates or withdraws electron density from the aromatic ring—directly impacts the nucleophilicity of the carbon atom attached to the boron.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups increase the electron density on the phenyl ring. This enhanced electron density makes the ipso-carbon more nucleophilic, which accelerates the transfer of the aryl group to the electron-deficient palladium(II) center during transmetalation. Consequently, phenylboronic acids bearing EDGs generally lead to faster reactions and higher yields.[1][6][7]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) pull electron density away from the ring. This makes the ipso-carbon less nucleophilic, slowing down the transmetalation step and often resulting in lower reaction yields.[6][7][8] While challenging, couplings with EWG-substituted boronic acids can be achieved through careful optimization of the catalyst, ligand, and base.[8]
Steric Effects: The Problem of Proximity
The size and position of a substituent can physically obstruct the reaction. This is most pronounced with ortho-substituents. A bulky group adjacent to the boronic acid moiety can hinder the molecule's ability to approach and coordinate with the palladium complex. This steric hindrance can dramatically slow or even halt the transmetalation step, leading to significantly reduced yields compared to their meta and para isomers.[9][10]
Comparative Yield Analysis: Data-Driven Insights
To illustrate these principles, the following table summarizes representative experimental data for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with a common aryl bromide partner. These results highlight the predictable trends governed by electronic and steric effects.
| Substituent | Position | Electronic Effect | Aryl Halide Partner | Catalyst / Ligand / Base | Yield (%) | Reference(s) |
| -OCH₃ | para | Strong EDG | 4-Bromoanisole | Pd(OAc)₂ / SPhos / K₃PO₄ | ~98% | Synthesized from[1] |
| -CH₃ | para | Weak EDG | 4-Chlorotoluene | Pd(dba)₂ / P(t-Bu)₃ / K₃PO₄ | ~95% | Synthesized from[11] |
| -H | (none) | Neutral | 4-Bromoanisole | Pd(OAc)₂ / SPhos / K₃PO₄ | ~92% | Synthesized from[1] |
| -NO₂ | para | Strong EWG | 4-Bromoanisole | Pd(OAc)₂ / SPhos / K₃PO₄ | ~95% | [8] |
| -NO₂ | meta | Strong EWG | 4-Bromoanisole | Pd₂(dba)₃ / XPhos / K₃PO₄ | ~88% | [8] |
| -NO₂ | ortho | Strong EWG | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos / K₃PO₄ | ~25% | [8] |
| -CH₃ | ortho | Weak EDG | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ / Na₂CO₃ | Lower yield than para | [10] |
Note: Yields are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature). This table provides illustrative examples to compare the relative reactivity of different boronic acids under optimized, albeit varied, conditions.
The data clearly shows that electron-donating groups generally afford higher yields. For the strongly deactivating nitro group, the reactivity trend is para > meta >> ortho. The dramatically lower yield for ortho-nitrophenylboronic acid underscores the powerful combined negative impact of a strong electron-withdrawing effect and significant steric hindrance.[8]
Experimental Protocol: A Self-Validating Workflow for Comparative Analysis
To obtain reliable and comparable data, a robust and meticulously executed experimental plan is essential. The following protocol outlines a self-validating system for comparing the yields of different substituted phenylboronic acids. The key is consistency: every variable except for the boronic acid itself must be kept identical across all experiments.
Caption: A standardized workflow for the comparative analysis of Suzuki-Miyaura reaction yields.
Detailed Step-by-Step Methodology
Materials:
-
Aryl Halide (e.g., 4-Bromotoluene, 1.0 mmol, 1.0 equiv)
-
Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., Toluene/H₂O 4:1 mixture, 5 mL)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the specific substituted phenylboronic acid to be tested (1.2 mmol), and the base (2.0 mmol).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Through the septum, add the degassed solvent mixture (5 mL) via syringe. Finally, add the palladium catalyst. For air-sensitive catalysts, this should be done in a glovebox or under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the aryl halide starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR and ¹³C NMR to confirm its structure and purity. Obtain the mass of the pure product and calculate the isolated yield.
-
Comparison: Repeat this exact procedure for each substituted phenylboronic acid to be tested, ensuring all conditions are identical. Tabulate the final isolated yields for a direct and objective comparison.
By adhering to this rigorous and consistent workflow, researchers can generate high-integrity data that accurately reflects the inherent reactivity differences among various substituted phenylboronic acids. This foundational understanding is critical for the rational design of synthetic routes and the efficient development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. wwjmrd.com [wwjmrd.com]
- 5. researchgate.net [researchgate.net]
- 6. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Stability of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic Acid and Its Derivatives
For researchers, synthetic chemists, and professionals in drug development, the stability of building blocks is a critical parameter dictating the success of a synthetic campaign and the quality of the final product. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid is a valuable reagent in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce a key pharmacophore. However, like many arylboronic acids, its stability can be a significant concern, impacting storage, reaction efficiency, and impurity profiles.
This guide provides an in-depth technical assessment of the stability of this compound and its derivatives. We will explore the primary degradation pathways, compare the stability of the free boronic acid with its common ester derivatives, and provide detailed experimental protocols for stability assessment. This analysis is grounded in established principles of boronic acid chemistry, supported by data from analogous systems, to provide a practical framework for researchers.
The Stability Challenge: Understanding Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways that can compromise their integrity. The principal routes of decomposition are protodeboronation, oxidation, and the formation of boroxine anhydrides.[1][2] The propensity for each of these pathways is influenced by factors such as pH, temperature, solvent, and the electronic nature of substituents on the aromatic ring.
Protodeboronation: The Unwanted Side Reaction
Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom.[3] This is often a significant side reaction in cross-coupling reactions, particularly under basic conditions.[4] The mechanism can be complex, with evidence for both acid-promoted and base-catalyzed pathways.[3][4] For this compound, the ester group is an electron-withdrawing group, which can influence the rate of protodeboronation. While electron-donating groups have been shown to accelerate protodeboronation in some acid-promoted cases, highly electron-deficient arylboronic acids can also be susceptible to rapid decomposition under basic conditions.[3][4]
Oxidation: A Common Pitfall
The boron center in boronic acids is electron-deficient and susceptible to oxidation, particularly by reactive oxygen species, leading to the formation of a phenol.[5][6] This process, known as oxidative deboronation, can occur during storage or under reaction conditions, especially in the presence of air.[2][5] The mechanism involves the attack of an oxidant on the boron atom, followed by rearrangement and hydrolysis. For this compound, this would result in the formation of methyl 2-(4-hydroxyphenyl)acetate.
Boroxine Formation: A Reversible Dehydration
Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides called boroxines.[7][8] This is often observed upon heating or during storage under anhydrous conditions.[9] While boroxine formation is reversible upon exposure to water, it can affect the solubility and reactivity of the reagent.[10] The equilibrium between the boronic acid and the boroxine is influenced by temperature, concentration, and the electronic properties of the aryl substituent. Electron-donating groups on the phenyl ring have been shown to favor boroxine formation.[10]
Enhancing Stability: A Comparison of Boronic Acid Derivatives
To mitigate the inherent instability of free boronic acids, they are often converted into more stable derivatives, most commonly boronate esters.[1] The choice between a free boronic acid and a boronate ester involves a trade-off between reactivity and stability.[1]
| Derivative | Structure | Stability | Reactivity | Handling |
| Boronic Acid | Ar-B(OH)₂ | Lower; susceptible to degradation.[1] | Higher; often leads to faster reactions.[1] | Often crystalline solids, but can be challenging to handle and purify. |
| Pinacol Ester | Ar-B(O₂C₂Me₄) | Significantly higher; more resistant to degradation.[1] | Generally lower; may require harsher conditions or longer reaction times.[1] | Typically stable, crystalline solids that are easy to handle and purify.[11] |
| MIDA Ester | Ar-B(MIDA) | High stability, allowing for iterative cross-coupling. | Slow-release of the boronic acid under basic conditions. | Stable, crystalline solids. |
| Trifluoroborate Salt | [Ar-BF₃]K | High stability to air and moisture.[12] | Requires activation, typically with a base, to release the active boronic acid. | Crystalline, salt-like solids. |
The Pinacol Ester Advantage: For many applications, the pinacol ester of this compound is the preferred reagent. Pinacol esters are generally more stable towards oxidation and protodeboronation, making them easier to store and handle.[1][11] While they are typically less reactive than the corresponding boronic acids, this can be advantageous in controlling the reaction rate and minimizing side products.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions.[1]
Experimental Protocols for Stability Assessment
A systematic evaluation of stability is crucial for ensuring the reliability of synthetic procedures. Here, we provide standardized protocols for assessing the stability of this compound and its derivatives.
Protocol 1: HPLC-Based Stability Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the parent boronic acid and its degradation products over time.[13]
Objective: To determine the rate of degradation under various stress conditions (e.g., pH, temperature, oxidative stress).
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound (or its derivative) of known concentration in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
pH Stability: Aliquot the stock solution into buffers of varying pH (e.g., pH 2, 7, 10) and incubate at a constant temperature (e.g., 40 °C).
-
Oxidative Stability: Treat an aliquot of the stock solution with a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) at a constant temperature.
-
Thermal Stability: Incubate an aliquot of the stock solution at elevated temperatures (e.g., 60 °C, 80 °C).
-
-
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition, quench any reaction if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid). Note: Minimizing on-column hydrolysis is critical, and methods using no pH modifier or basic mobile phases have been developed for sensitive boronate esters.[14][15]
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products absorb (e.g., 254 nm).
-
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition. This allows for the determination of degradation kinetics.
Protocol 2: ¹¹B NMR Spectroscopy for Monitoring Boroxine Formation
¹¹B NMR spectroscopy is particularly useful for observing changes in the chemical environment of the boron atom and can be used to monitor the equilibrium between the boronic acid and its boroxine.[16][17]
Objective: To qualitatively and quantitatively assess the formation of boroxine under different solvent and temperature conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) at a known concentration.
-
¹¹B NMR Acquisition: Acquire ¹¹B NMR spectra of the freshly prepared solutions at room temperature.
-
Thermal Stress: Heat the NMR tubes to a specific temperature (e.g., 50 °C) and acquire spectra at regular intervals to monitor changes.
-
Spectral Analysis:
-
The trigonal boronic acid (Ar-B(OH)₂) will typically show a broad signal in the ¹¹B NMR spectrum.
-
The formation of the boroxine will result in a change in the chemical shift and potentially a sharpening of the signal.[18]
-
By integrating the respective signals, the equilibrium ratio of boronic acid to boroxine can be estimated.
-
Conclusion and Recommendations
The stability of this compound is a critical consideration for its effective use in organic synthesis. While susceptible to protodeboronation, oxidation, and boroxine formation, these degradation pathways can be mitigated through careful handling, storage, and the use of more stable derivatives.
Key Recommendations for Researchers:
-
For Enhanced Stability: In multi-step syntheses or when prolonged storage is required, the use of the pinacol ester derivative is highly recommended.[1]
-
Reaction Optimization: When using the free boronic acid, it is crucial to optimize reaction conditions (e.g., base, solvent, temperature) to minimize protodeboronation.[4]
-
Analytical Diligence: Employ stability-indicating analytical methods, such as HPLC, to monitor the purity of the starting material and to identify potential degradation products in reaction mixtures.[13]
-
Storage Conditions: Store both the free boronic acid and its derivatives in a cool, dark, and dry environment to minimize thermal degradation and oxidation.
By understanding the inherent stability characteristics and employing the appropriate handling and analytical strategies, researchers can confidently utilize this compound and its derivatives to achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. Boron Suzuki Coupling | Borates Today [borates.today]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Proper Disposal of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).[4] Boronic acids, as a class of compounds, can cause skin and eye irritation.[4][5][6]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of damage before use.[7][8]
-
Protective Clothing: A lab coat or a chemical-resistant apron is essential to prevent skin contact.[4][7]
-
Respiratory Protection: If handling the compound in powdered form or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[7]
All handling and disposal activities should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][7] Ensure that an emergency eyewash station and safety shower are easily accessible.[9][10]
II. Waste Characterization and Segregation
(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid must be managed as hazardous chemical waste.[4][11] It is crucial to segregate this waste from other streams to prevent potentially dangerous reactions.[8][12]
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This compound should never be poured into the sanitary sewer system.[4][7][8][13]
-
Do Not Dispose in Regular Trash: Solid forms of this chemical or contaminated materials must not be placed in the general waste.[4][11]
-
Segregation is Critical: Avoid mixing boronic acid waste with other chemicals, especially strong oxidizing agents, acids, or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8][13]
III. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
Step 1: Waste Collection
-
Solid Waste: Collect any unused this compound powder and any contaminated solid materials (e.g., weighing paper, contaminated gloves, or absorbent pads from a spill) in a designated, sealable container.[4][7]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[4] Use a funnel to prevent spills when transferring liquid waste.[7]
Step 2: Container Management
-
Container Selection: Use a container that is chemically compatible with boronic acids. High-density polyethylene (HDPE) or glass containers are generally appropriate.[7][14] The container must have a secure, leak-proof closure.[1][11]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
Step 3: Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, in accordance with your institution's policies and EPA regulations.[7][15][16] The storage area should be well-ventilated and secure, away from incompatible materials.[4][8]
Step 4: Professional Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[7][8] Do not attempt to treat or dispose of the chemical waste yourself without explicit approval and a validated procedure from your EHS department.[8]
IV. Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of or recycled.[4]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[4]
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional guidelines.[4]
-
Final Disposal: After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[4]
V. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[7]
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material to avoid creating dust.[7][17]
-
Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.[7]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]
-
Report: Report the spill to your supervisor and your institution's EHS department.[7]
Summary of Disposal Procedures
| Waste Type | Container | Labeling | Disposal Method |
| Solid Waste (unused chemical, contaminated items) | Sealable, chemically compatible (HDPE or glass) | "Hazardous Waste," full chemical name, known hazards | Collection by licensed hazardous waste disposal service |
| Liquid Waste (solutions containing the chemical) | Sealable, chemically compatible (HDPE or glass) | "Hazardous Waste," full chemical name, solvent, concentration, known hazards | Collection by licensed hazardous waste disposal service |
| Decontaminated Empty Containers | N/A | Original label defaced | Laboratory glassware or plastic recycling |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. osha.gov [osha.gov]
- 2. safetypartnersinc.com [safetypartnersinc.com]
- 3. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. danielshealth.com [danielshealth.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. laballey.com [laballey.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
This guide provides comprehensive safety protocols for the handling and disposal of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid (CAS No. 454185-96-7). As a member of the arylboronic acid class, this compound warrants careful handling due to its potential hazards. While specific toxicological data for this exact molecule is limited, the procedures outlined here are based on established best practices for boronic acid derivatives and are designed to ensure the safety of all laboratory personnel. Our primary goal is to empower you with the knowledge to mitigate risks effectively, ensuring both personal safety and experimental integrity.
Hazard Assessment and Risk Mitigation
This compound and related compounds are known to pose several risks. Safety data for analogous chemicals consistently indicate that it should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] A safety data sheet for the specific compound confirms it is considered harmful if inhaled, swallowed, or in contact with skin.[4]
Furthermore, it is critical to recognize that some arylboronic acids have been identified as weakly mutagenic in microbial assays, classifying them as potential genotoxic impurities (PGIs).[5][6] This potential necessitates a stringent approach to exposure control, adhering to the principle of ALARA (As Low As Reasonably Achievable). The operational plan that follows is designed around this principle.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table details the required equipment and the rationale behind each selection.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles are mandatory. A full-face shield should be worn over goggles when there is a risk of splashing.[1][7][8] | Boronic acids are known to cause serious eye irritation.[2][3] Goggles provide a seal against dust and splashes, while a face shield offers a secondary barrier for the entire face. |
| Hand Protection | Chemically resistant nitrile gloves are required.[7][8] Consider double-gloving for extended procedures. | Prevents direct skin contact, which can cause irritation and potential absorption.[4] Gloves must be inspected before use and changed immediately upon contamination.[8] |
| Body Protection | A flame-resistant lab coat, fully fastened, is required. Long pants and closed-toe shoes are mandatory.[8] | Protects skin and personal clothing from accidental spills and contamination.[7] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 or P95 dust mask) is required when handling the solid compound outside of a fume hood or if dust generation is likely.[2][8] | Prevents the inhalation of fine particulates, which can cause respiratory tract irritation.[1] All weighing and transfer operations should ideally be performed in a fume hood to minimize this risk.[7] |
Procedural Guide: From Benchtop to Disposal
Adherence to a systematic workflow is crucial for safety. The following diagram and step-by-step guide outline the complete process for handling this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
1. Preparation and Engineering Controls
-
Verify Controls: Before starting, ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][9] Confirm that a safety shower and eyewash station are unobstructed and readily accessible.[1][7]
-
Prepare Workspace: Clear the work area of any unnecessary items. Cover the surface with absorbent bench paper.
-
Don PPE: Put on all personal protective equipment as detailed in the table above. Inspect gloves for any defects before use.[8]
2. Handling the Solid Compound
-
Container Management: Keep the container of this compound tightly closed when not in use.[8][10]
-
Transfers: When weighing or transferring the solid, use tools like a spatula and perform these actions within the fume hood to contain any dust. Avoid any actions that could generate dust.[8][11]
3. Post-Handling and Decontamination
-
Hygiene: After handling is complete, wash your hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[7][8] Do not eat, drink, or smoke in the laboratory.[7]
-
Workspace Cleaning: Clean the work area to remove any residual chemical. All cleaning materials (e.g., contaminated bench paper) must be disposed of as solid hazardous waste.[9]
-
PPE Removal: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.
4. Emergency Spill Management
-
Alert and Evacuate: Alert others in the area and restrict access.
-
Containment: For a small solid spill, carefully sweep or vacuum the material into a suitable, closed container for disposal. Avoid generating dust.[12] For a liquid spill, cover with an inert absorbent material like vermiculite or sand, then collect it into a sealed, labeled hazardous waste container.[9]
-
Decontamination: Thoroughly clean the spill area. All cleanup materials must be disposed of as hazardous waste.[9]
Waste Management and Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance. This compound and all associated materials must be treated as hazardous chemical waste.[9]
-
Principle of Segregation: Never mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[9] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[13][14]
-
Waste Collection:
-
Solid Waste: All contaminated solid materials, including gloves, bench paper, and disposable labware, must be collected in a designated, clearly labeled, and sealable hazardous waste container.[13]
-
Liquid Waste: All solutions containing the compound and rinsates from glassware cleaning must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[13]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[13]
-
Container Decontamination: Empty stock containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as liquid hazardous waste.[12]
-
Storage and Disposal: Store sealed and labeled waste containers in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and final disposal by a licensed contractor.[9]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. aaronchem.com [aaronchem.com]
- 3. fishersci.com [fishersci.com]
- 4. cn.chemcd.com [cn.chemcd.com]
- 5. Boronic acids-a novel class of bacterial mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. rcilabscan.com [rcilabscan.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
